2',5'-Dideoxyadenosine
説明
Structure
2D Structure
特性
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPXOJTVQDVMO-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6698-26-6 | |
| Record name | 2',5'-Dideoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5'-DIDEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988H339Z1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 2',5'-Dideoxyadenosine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Dideoxyadenosine (ddA) is a synthetic nucleoside analog that has been instrumental as a pharmacological tool for the study of intracellular signaling pathways. As a cell-permeable compound, it effectively inhibits the activity of adenylyl cyclase (AC), the enzyme responsible for the conversion of adenosine triphosphate (ATP) to the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected signaling pathways.
Mechanism of Action: P-Site Inhibition of Adenylyl Cyclase
The primary mechanism of action of this compound is the non-competitive inhibition of adenylyl cyclase.[3][4] This inhibition is achieved through the binding of ddA to a specific allosteric site on the enzyme known as the "P-site."[1][3][4][5] The P-site is distinct from the catalytic site where ATP binds. The binding of ddA to the P-site induces a conformational change in the adenylyl cyclase enzyme, which in turn reduces its catalytic activity and, consequently, the rate of cAMP synthesis.
This mode of inhibition is termed non-competitive because ddA does not directly compete with the substrate (ATP) for binding to the catalytic site. Instead, it modulates the enzyme's efficiency. This interaction is crucial for understanding its effects on cellular processes regulated by cAMP. By reducing intracellular cAMP levels, this compound effectively dampens the activation of cAMP-dependent signaling cascades, including those mediated by Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[6]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), has been determined in various experimental systems. These values can vary depending on the specific isoform of adenylyl cyclase, the cell type, and the method used to stimulate enzyme activity.
| Experimental System | Stimulus | Measured Effect | IC50 Value | Reference |
| HEK293 Cells | Forskolin | cAMP-dependent reporter gene activation | 33 µM | [1][2] |
| HEK293 Cells | PACAP | Reporter gene activation | ~35 µM | [1] |
| HEK293 Cells | Forskolin | Elk-1 transactivation | 10 µM | [1] |
| Detergent Solubilized Rat Brain Membranes | - | Adenylyl cyclase activity | 3 µM | [3][4][7] |
| Purified Bovine Brain Enzyme | - | Adenylyl cyclase activity | 45 µM | |
| Cultured Bovine Aortic Endothelial Cells | Forskolin | Adenylyl cyclase activity | 540 µM |
Signaling Pathways Affected by this compound
The inhibition of adenylyl cyclase by this compound has profound effects on downstream signaling pathways that are dependent on cAMP. The primary pathway affected is the cAMP-PKA signaling cascade.
As depicted in Figure 1, the binding of an agonist to a G-protein coupled receptor (GPCR) activates adenylyl cyclase via a stimulatory G-protein. Activated adenylyl cyclase then catalyzes the conversion of ATP to cAMP. This compound acts as an inhibitor at this crucial step. The resulting decrease in cAMP levels prevents the activation of PKA, which in turn reduces the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), ultimately leading to altered gene expression.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.
cAMP-Dependent Reporter Gene Assay
This assay is used to measure the effect of this compound on the overall activity of the cAMP signaling pathway in intact cells.
Objective: To quantify the inhibition of agonist-induced cAMP production by this compound.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with a reporter plasmid containing a cAMP response element (CRE) upstream of a luciferase or β-galactosidase reporter gene.
-
Pre-treatment with ddA: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Stimulation: The adenylyl cyclase pathway is stimulated with an agonist such as forskolin or a specific GPCR ligand (e.g., PACAP).
-
Cell Lysis and Reporter Assay: After stimulation, cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration), and the IC50 value for this compound is calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Adenylyl Cyclase Activity Assay
This biochemical assay directly measures the enzymatic activity of adenylyl cyclase in cell lysates or with purified enzyme preparations.
Objective: To determine the direct inhibitory effect of this compound on adenylyl cyclase activity.
Methodology:
-
Membrane Preparation: Cell membranes containing adenylyl cyclase are prepared from cultured cells or tissues by homogenization and centrifugation.
-
Assay Reaction: The membrane preparation is incubated in a reaction buffer containing ATP, a regenerating system (e.g., creatine kinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and varying concentrations of this compound.
-
Stimulation: The reaction is initiated by the addition of a stimulator such as forskolin or a G-protein activator (e.g., GTPγS).
-
Termination and cAMP Measurement: The reaction is stopped after a defined time, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The adenylyl cyclase activity is calculated as the amount of cAMP produced per unit time per unit of protein. The IC50 value for this compound is determined from the dose-response curve.
Conclusion
This compound is a potent and specific inhibitor of adenylyl cyclase, acting through a non-competitive mechanism at the P-site of the enzyme. Its ability to permeate cell membranes makes it an invaluable tool for investigating the myriad of cellular processes regulated by cAMP signaling. A thorough understanding of its mechanism of action, inhibitory potency in different systems, and the experimental protocols for its characterization is essential for researchers and drug development professionals seeking to modulate this fundamental signaling pathway. The off-target effects of other adenylyl cyclase inhibitors, such as SQ22,536, further highlight the utility of this compound as a more selective research tool in certain contexts.[6]
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Synthesis of 2',5'-Dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',5'-Dideoxyadenosine (2',5'-ddA), a pivotal molecule in the study of cellular signaling. We delve into the historical context of its discovery, detail its seminal chemical synthesis, and present its well-established role as a potent, non-competitive inhibitor of adenylyl cyclase. This document offers detailed experimental protocols, quantitative data on its biological activity, and visual representations of its mechanism of action and synthesis workflow to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction: Discovery and Significance
This compound, a synthetic nucleoside analog, first came to prominence in the mid-1960s through the work of Robins and Robins. Their research was part of a broader exploration into the synthesis of deoxyadenosine analogs, driven by the hypothesis that such compounds could act as inhibitors of DNA biosynthesis. While its impact on DNA synthesis was noted, the more profound and lasting discovery was its potent inhibitory effect on adenylyl cyclase, a crucial enzyme in the cyclic AMP (cAMP) signaling pathway.
This discovery positioned 2',5'-ddA as an invaluable chemical tool for dissecting the complexities of cAMP-mediated signal transduction. It acts as a non-competitive inhibitor by binding to the "P-site" of adenylyl cyclase, an allosteric regulatory site distinct from the catalytic site. This specific mechanism of action has allowed researchers to probe the role of cAMP signaling in a vast array of physiological processes, from neurotransmission to hormone action.
Mechanism of Action: Inhibition of the cAMP Signaling Pathway
This compound exerts its biological effects by directly inhibiting adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger cAMP. This inhibition disrupts the canonical cAMP signaling cascade.
The binding of an extracellular signaling molecule (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) activates the associated heterotrimeric G-protein. The Gαs subunit then stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These effectors, in turn, phosphorylate a multitude of target proteins, leading to a cellular response. 2',5'-ddA, by inhibiting adenylyl cyclase, effectively blocks this entire downstream signaling cascade.
Below is a diagram illustrating the cAMP signaling pathway and the point of inhibition by this compound.
Figure 1. The cAMP signaling pathway and inhibition by this compound.
Chemical Synthesis of this compound
The seminal synthesis of this compound was reported by Robins, McCarthy, and Robins in 1965. The synthetic strategy commences with the readily available starting material, 2'-deoxyadenosine. The key transformations involve the selective tosylation of the 5'-hydroxyl group, followed by nucleophilic displacement with a thiol, and subsequent desulfurization to yield the target molecule.
Below is a diagram outlining the experimental workflow for this classical synthesis.
Figure 2. Experimental workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on the classical synthesis described by Robins et al. and general methodologies for the reactions involved.
Protocol 1: Synthesis of 5'-O-Tosyl-2'-deoxyadenosine
-
Dissolution: Dissolve 2'-deoxyadenosine in a suitable anhydrous solvent such as pyridine. The solution should be kept under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine to the cooled 2'-deoxyadenosine solution. The molar ratio of TsCl to 2'-deoxyadenosine should be carefully controlled to favor mono-tosylation at the 5'-position.
-
Reaction: Allow the reaction mixture to stir at a low temperature (e.g., 0-4 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding cold water or ice. Extract the product into a suitable organic solvent such as chloroform or ethyl acetate.
-
Purification: Wash the organic layer sequentially with cold dilute acid (e.g., HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 5'-S-Ethyl-5'-thio-2',5'-dideoxyadenosine
-
Thiolation: Dissolve the purified 5'-O-tosyl-2'-deoxyadenosine in a suitable solvent like dimethylformamide (DMF).
-
Nucleophilic Addition: Add sodium thioethoxide (NaSEt), prepared by reacting ethanethiol with a strong base like sodium hydride, to the solution.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water. Extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. The crude product is then purified by column chromatography.
Protocol 3: Synthesis of this compound (Desulfurization)
-
Preparation of Raney Nickel: Prepare a slurry of activated Raney nickel in a suitable solvent, typically ethanol.
-
Desulfurization: Add the purified 5'-S-Ethyl-5'-thio-2',5'-dideoxyadenosine to the Raney nickel slurry.
-
Reaction: Reflux the mixture with vigorous stirring for several hours. The progress of the desulfurization can be monitored by TLC.
-
Filtration and Concentration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the Raney nickel. Wash the filter cake with hot ethanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅O₂ |
| Molecular Weight | 235.24 g/mol |
| CAS Number | 6698-26-6 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO and water |
Table 2: Biological Activity of this compound as an Adenylyl Cyclase Inhibitor
| System | IC₅₀ Value | Reference |
| Detergent solubilized rat brain membranes | 3 µM | [1] |
| Purified bovine brain enzyme | 45 µM | |
| Forskolin-induced activation in HEK293 cells | 33 µM | [2] |
| Forskolin-induced Elk-1 transactivation | 10 µM | [2] |
| PACAP-induced reporter gene activation | ~35 µM | [2] |
| Cultured bovine aortic endothelial cells | 540 µM |
Conclusion
This compound remains a cornerstone tool for cellular and molecular biologists studying cAMP-dependent signaling pathways. Its discovery and the development of its chemical synthesis have provided researchers with a potent and specific inhibitor of adenylyl cyclase. The experimental protocols and quantitative data presented in this guide are intended to facilitate its continued use in elucidating the intricate roles of cAMP in health and disease, and to support the development of novel therapeutic agents targeting this fundamental signaling cascade.
References
2',5'-Dideoxyadenosine: A Technical Guide to its Function as a P-Site Inhibitor of Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2',5'-dideoxyadenosine (DDA) as a potent and widely used inhibitor of adenylyl cyclase. Adenylyl cyclases (AC) are crucial enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP), playing a pivotal role in numerous signal transduction pathways. DDA exerts its inhibitory effect through a specific allosteric site on the enzyme known as the "P-site," making it an invaluable tool for studying cAMP-mediated signaling and a potential lead for therapeutic development.
Mechanism of Action: P-Site Inhibition
Adenylyl cyclases possess a catalytic site where ATP is converted to cAMP and a distinct allosteric inhibitory site referred to as the P-site. This site is so named because it binds purine and pyrimidine nucleosides and nucleotides. This compound is a cell-permeable nucleoside analog that acts as a non-competitive or uncompetitive inhibitor by binding to this P-site.[1][2][3]
The binding of DDA to the P-site does not directly compete with the substrate, ATP, at the catalytic site. Instead, it is thought to stabilize a transition state of the enzyme, leading to a decrease in its maximal velocity (Vmax) without significantly altering the Michaelis constant (Km) for ATP. This mode of inhibition is characteristic of non-competitive inhibition.[1] Under certain conditions, particularly when the enzyme is preactivated, the inhibition pattern can appear uncompetitive, where the inhibitor binds to the enzyme-substrate complex.[1]
Adenylyl Cyclase Signaling Pathway and DDA Inhibition
The adenylyl cyclase signaling cascade is a fundamental mechanism for transmitting extracellular signals into intracellular responses. The pathway is typically initiated by the activation of a G protein-coupled receptor (GPCR) by an external ligand. This activation leads to the dissociation of the Gαs subunit of the associated G protein, which in turn binds to and activates adenylyl cyclase. Activated AC then catalyzes the production of cAMP from ATP.
cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA). Activated PKA can then phosphorylate a multitude of downstream protein targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. This compound inhibits the very first intracellular amplification step of this pathway by preventing the synthesis of cAMP.
Quantitative Data
The inhibitory potency of this compound is typically reported as an IC50 value, which can vary depending on the tissue, the specific isoform of adenylyl cyclase, and the assay conditions.
| Inhibitor | Target/System | IC50 (µM) | Comments |
| This compound | Detergent-solubilized rat brain adenylyl cyclase | 3 | Non-competitive inhibition.[2][3] |
| This compound | HEK293 cells (forskolin-induced activation of a cAMP-dependent reporter gene) | 33 | Cell-based assay.[4] |
| This compound | HEK293 cells (PACAP-induced reporter gene activation) | ~35 | Cell-based assay.[4] |
| This compound | HEK293 cells (forskolin-induced Elk-1 transactivation) | 10 | Cell-based assay.[4] |
Comparative Data for P-Site Inhibitors
| Inhibitor | Parameter | Value (µM) | Cation | Target |
| This compound 3'-triphosphate (2',5'-dd-3'-ATP) | Kd | 2.4 | Mg2+ | Catalytic core of adenylyl cyclase |
| This compound 3'-triphosphate (2',5'-dd-3'-ATP) | Kd | 0.2 | Mn2+ | Catalytic core of adenylyl cyclase |
| 2'-deoxyadenosine 3'-monophosphate (2'-d-3'-AMP) | IC50 | ~1 | - | Mn2+-activated adenylyl cyclase (with ATP as substrate)[1] |
Experimental Protocols
Adenylyl Cyclase Activity Assay (Radioactive Method)
This protocol is adapted from established methods for determining adenylyl cyclase activity and its inhibition.[5]
Materials:
-
Cell membranes or purified adenylyl cyclase preparation.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (or MnCl2 as required), 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), 1 mM dithiothreitol (DTT).
-
ATP regenerating system: 20 mM creatine phosphate, 0.2 mg/mL creatine kinase.
-
[α-³²P]ATP (specific activity ~10-30 Ci/mmol).
-
Unlabeled ATP.
-
This compound (DDA) stock solution in DMSO or appropriate solvent.
-
Stop Solution: 1% Sodium Dodecyl Sulfate (SDS), 40 mM ATP, 1.4 mM cAMP.
-
Dowex 50 resin and alumina columns.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:
-
50 µL of 2x Assay Buffer containing the ATP regenerating system.
-
10 µL of cell membrane preparation (protein concentration to be optimized).
-
10 µL of DDA at various concentrations (or vehicle control). Pre-incubate for 10-15 minutes at 30°C.
-
-
Initiation of Reaction: Start the reaction by adding 30 µL of a solution containing [α-³²P]ATP (to give ~1-2 x 10⁶ cpm per tube) and unlabeled ATP (final concentration typically 0.1-1 mM).
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding 900 µL of Stop Solution.
-
cAMP Separation:
-
Apply the terminated reaction mixture to a Dowex 50 resin column.
-
Elute with water and collect the eluate.
-
Apply the eluate to an alumina column.
-
Wash the alumina column with Tris-HCl buffer.
-
Elute the [³²P]cAMP from the alumina column with imidazole-HCl buffer.
-
-
Quantification: Add the eluate to a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cAMP produced per unit time per milligram of protein. Plot the percentage of inhibition against the logarithm of DDA concentration to determine the IC50 value.
Competitive Radioligand Binding Assay for P-Site Ligands
This protocol provides a general framework for a competitive binding assay to characterize the binding of unlabeled P-site inhibitors, such as DDA, by measuring their ability to displace a radiolabeled P-site ligand.[2]
Materials:
-
Membrane preparation from a source rich in adenylyl cyclase (e.g., rat cerebral cortex).[2]
-
Radiolabeled P-site ligand (e.g., [³H]this compound).
-
Unlabeled this compound and other test compounds.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and cocktail.
Procedure:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 250 µL:
-
50 µL of Binding Buffer.
-
50 µL of unlabeled DDA at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known P-site ligand (for non-specific binding).
-
50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled DDA concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Experimental Workflow Visualization
References
- 1. Kinetics of "P"-site-mediated inhibition of adenylyl cyclase and the requirements for substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of this compound to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible inactivation of adenylyl cyclase by the "P"-site agonist 2',5'-dideoxy-,3'-p-fluorosulfonylbenzoyl adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2',5'-Dideoxyadenosine in cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 2',5'-dideoxyadenosine (ddA) in the modulation of cyclic AMP (cAMP) signaling pathways. As a widely utilized pharmacological tool, understanding its mechanism of action, isoform specificity, and experimental application is paramount for researchers in cellular signaling and drug discovery. This document provides a comprehensive overview of ddA, including quantitative data on its inhibitory effects, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Introduction to this compound and cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of physiological processes, from gene expression and metabolism to neurotransmission and immune responses. The intracellular concentration of cAMP is tightly controlled by the enzymatic activity of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.
This compound is a cell-permeable nucleoside analog that functions as a potent inhibitor of adenylyl cyclase.[1] It is classified as a "P-site" inhibitor, acting at a regulatory site on the adenylyl cyclase enzyme that is distinct from the catalytic site where ATP binds. This inhibitory action makes ddA an invaluable tool for dissecting the roles of cAMP in cellular signaling cascades.
Mechanism of Action: P-Site Inhibition of Adenylyl Cyclase
This compound exerts its inhibitory effect by binding to the P-site of adenylyl cyclase. This binding is non-competitive with respect to the substrate, ATP.[2][3][4] The P-site is an allosteric regulatory site on the enzyme, and the binding of ddA induces a conformational change that reduces the catalytic efficiency of the enzyme, thereby decreasing the rate of cAMP production. All known mammalian adenylyl cyclase isoforms are susceptible to inhibition by P-site inhibitors like ddA.
Diagram: Mechanism of Adenylyl Cyclase Inhibition by this compound
Caption: Inhibition of adenylyl cyclase by this compound at the P-site.
Quantitative Data: Inhibitory Potency of this compound and Derivatives
The inhibitory potency of this compound and its derivatives, such as this compound 3'-triphosphate (2',5'-dd-3'-ATP), has been quantified against various adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC50) values can vary depending on the specific isoform, the presence of divalent cations (e.g., Mg2+ or Mn2+), and the experimental system (e.g., purified enzyme vs. whole cells).
Table 1: IC50 Values of this compound and Derivatives against Adenylyl Cyclase
| Compound | Target | Experimental System | IC50 Value | Reference |
| This compound | Adenylyl Cyclase | Detergent-solubilized rat brain membranes | 3 µM | [3] |
| This compound | Adenylyl Cyclase | Purified bovine brain enzyme | 45 µM | [3] |
| This compound | Forskolin-activated AC | HEK293 cells (CRE reporter gene) | 33 µM | [5] |
| This compound | PACAP-activated AC | HEK293 cells (CRE reporter gene) | ~35 µM | [5] |
| This compound | Forskolin-induced Elk-1 transactivation | HEK293 cells | 10 µM | [5] |
| 2',5'-dd-3'-ATP | Brain Adenylyl Cyclases | Not specified | ~40 nM | [6] |
| 2',5'-dd-3'-ATP | AC1 | AC assay (+ Mn2+) | 170 nM | [2] |
| 2',5'-dd-3'-ATP | AC2 | AC assay (+ Mn2+) | 280 nM | [2] |
| 2',5'-dd-3'-ATP | AC5 | AC assay (+ Mn2+) | 37 nM | [2] |
| 2',5'-dd-3'-ATP | AC6 | AC assay (+ Mn2+) | 150 nM | [2] |
| 2',5'-dd-3'-ATP | AC7 | AC assay (+ Mn2+) | 90 nM | [2] |
| 2',5'-dd-3'-ATP | AC8 | AC assay (+ Mn2+) | 150 nM | [2] |
| 2',5'-dd-3'-ATP | Soluble AC (sAC) | AC assay (+ Mn2+) | 690 nM | [2] |
Impact on Downstream cAMP Signaling Pathways
By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP levels, thereby modulating the activity of downstream effector proteins. The primary effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).
-
PKA Pathway: Reduced cAMP levels lead to decreased activation of PKA, a serine/threonine kinase responsible for phosphorylating a multitude of substrate proteins involved in various cellular processes.
-
Epac Pathway: Similarly, the activation of Epac, a guanine nucleotide exchange factor for the small G-protein Rap1, is diminished in the presence of ddA.
The attenuation of these pathways by ddA has been shown to block downstream events such as the phosphorylation of GluA1 at Ser845 and the phosphorylation of Akt.[7]
Diagram: Canonical cAMP Signaling Pathway
References
- 1. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2 ,5 -Dideoxyadenosine [sigmaaldrich.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. apexbt.com [apexbt.com]
- 6. This compound 3'-polyphosphates are potent inhibitors of adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Adenylyl cyclase | AChR | TargetMol [targetmol.com]
The Dichotomous Effect of 2',5'-Dideoxyadenosine on Cellular ATP Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',5'-Dideoxyadenosine (ddA), a well-established P-site inhibitor of adenylyl cyclase, presents a fascinating and somewhat counterintuitive effect on cellular bioenergetics. While analogs like deoxyadenosine are often associated with ATP depletion in certain cell types, this guide elucidates the mechanism by which ddA can lead to an enhancement of cellular ATP levels, particularly in neuronal-like cells such as the PC12 cell line. By inhibiting adenylyl cyclase and consequently reducing cyclic AMP (cAMP) levels, ddA initiates a signaling cascade that stimulates glycolysis, leading to increased ATP synthesis. This guide provides a comprehensive overview of the core mechanism, quantitative data from key studies, detailed experimental protocols for measuring these effects, and visual representations of the involved signaling pathways and workflows.
Core Mechanism: From Adenylyl Cyclase Inhibition to ATP Enhancement
This compound is a cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase by binding to the enzyme's P-site.[1][2][3] This inhibition disrupts the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in numerous cellular processes.
The canonical understanding of cAMP's role in energy metabolism involves the activation of Protein Kinase A (PKA). In many cell types, PKA has a stimulatory effect on glycolysis. However, in specific contexts, such as in PC12 cells, a reduction in cAMP levels has been shown to stimulate ATP synthesis via glycolysis.[4] The prevailing hypothesis for this phenomenon is that lower cAMP levels lead to a decrease in PKA activity. This reduction in PKA-mediated phosphorylation can relieve the inhibition of key glycolytic enzymes, such as phosphofructokinase-1 (PFK-1), thereby increasing the rate of glycolysis and, consequently, ATP production.[4]
dot
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effect of this compound on adenylyl cyclase and its consequential effect on cellular ATP levels.
| Compound | Target | Cell/Tissue Type | IC50 Value | Reference |
| This compound | Adenylyl Cyclase | Detergent solubilized rat brain membranes | 3 µM | [2] |
| This compound | Adenylyl Cyclase | Purified bovine brain enzyme | 45 µM | [2] |
| This compound | Forskolin-induced Adenylyl Cyclase Activity | Cultured bovine aortic endothelial cells | 540 µM | [2] |
| This compound | Forskolin-induced cAMP reporter gene activation | HEK293 cells | 33 µM | [3][5] |
| 2',5'-Dideoxy-3'-ATP | Brain Adenylyl Cyclases | - | ~40 nM | [6] |
Table 1: Inhibitory Potency of this compound and its Analogs on Adenylyl Cyclase.
| Cell Line | Treatment | Effect on ATP Levels | Proposed Mechanism | Reference |
| PC12 cells | This compound (DDA) | Significantly enhanced | Stimulation of ATP synthesis via glycolysis by decreasing cAMP levels | [4] |
| PC12 cells | Deoxyadenosine (deoxyAdo) | Significantly enhanced | P-site inhibition of adenylyl cyclase | [4] |
| PC12 cells | Adenosine (Ado) | Significantly enhanced | - | [4] |
| Human Lymphocytes | Deoxyadenosine (in the presence of EHNA) | Decreased | Accumulation of dATP | [7] |
| Human Lymphocytes | Deoxyadenosine (in the absence of EHNA) | Increased | - | [7] |
Table 2: Effect of this compound and Related Compounds on Cellular ATP Levels.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on cellular ATP levels in PC12 cells.
PC12 Cell Culture and Treatment
-
Cell Culture: PC12 cells are cultured in DMEM-Hi medium supplemented with 15% Fetal Bovine Serum (FBS) on collagen-coated plates. The medium should be changed every 2-3 days. For passaging, cells can be dislodged by gentle pipetting without the need for trypsin.
-
Plating for Experiment: For ATP measurement assays, seed PC12 cells in a 96-well white opaque plate at a density of 1 x 104 cells per well. Allow the cells to adhere and grow for 24 hours before treatment.
-
Preparation of ddA Stock Solution: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.
-
Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. A vehicle control (medium with the same concentration of the solvent used for the ddA stock) should be included. Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).
Measurement of Cellular ATP Levels using Luciferase-Based Assay
This protocol is based on the principle that firefly luciferase utilizes ATP to oxidize D-luciferin, producing light that is proportional to the ATP concentration.
-
Reagent Preparation:
-
ATP Assay Buffer: Prepare a buffer containing 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM EDTA, and 10% glycerol.
-
Luciferin Stock Solution: Dissolve D-luciferin in the ATP Assay Buffer to a final concentration of 1 mM.
-
Luciferase Stock Solution: Reconstitute lyophilized firefly luciferase in the ATP Assay Buffer to a desired concentration.
-
ATP Detection Reagent: Immediately before use, mix the luciferin and luciferase stock solutions.
-
-
Cell Lysis: After the treatment period, remove the medium from the wells. Add 100 µL of a suitable cell lysis reagent (e.g., a buffer containing 0.1% Triton X-100 in PBS) to each well. Incubate for 5 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
ATP Measurement:
-
Add 100 µL of the ATP Detection Reagent to each well of the 96-well plate containing the cell lysate.
-
Immediately measure the luminescence using a luminometer. The integration time should be set to 1-10 seconds per well.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of ATP.
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Determine the ATP concentration in each sample by interpolating from the standard curve.
-
Normalize the ATP concentration to the protein concentration of the cell lysate (determined by a BCA or Bradford assay) to account for any differences in cell number.
-
dot
Concluding Remarks
The effect of this compound on cellular ATP levels is a compelling example of the context-dependent nature of cellular signaling and metabolism. While its primary role as an adenylyl cyclase inhibitor is well-documented, the downstream consequence of this inhibition on cellular energy homeostasis is not uniform across all cell types. In PC12 cells, ddA acts as an enhancer of ATP production by stimulating glycolysis through the reduction of cAMP levels. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of this mechanism, supported by quantitative data and detailed experimental protocols, to facilitate further investigation into the therapeutic potential of modulating this pathway. The provided diagrams offer a clear visual representation of the key processes involved, aiding in both conceptual understanding and experimental design. Further research is warranted to explore the dose-response and time-course effects of ddA on ATP levels in various cell lines to fully elucidate the therapeutic and research applications of this compound.
References
- 1. Enhancement of cellular adenosine triphosphate levels in PC12 cells by extracellular adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of cellular adenosine triphosphate levels in PC12 cells by 2,5-dideoxyadenosine, a P-site inhibitor of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anoxia redistributes adenosine A(2A) receptors in PC12 cells and increases receptor-mediated formation of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP enhances catecholamine uptake into PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Early research and discovery of 2',5'-Dideoxyadenosine's biological activity.
An In-depth Technical Guide on the Early Research and Discovery of 2',5'-Dideoxyadenosine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research that led to the discovery and characterization of the biological activity of this compound (ddA). It focuses on its primary mechanism of action as an inhibitor of adenylyl cyclase, presenting key quantitative data, detailed experimental protocols from foundational studies, and visualizations of the relevant signaling pathways and experimental workflows.
Core Discovery: Inhibition of Adenylyl Cyclase
Early investigations into the biological effects of adenosine analogs identified this compound as a potent, cell-permeable inhibitor of adenylyl cyclase.[1][2] This enzyme is crucial for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular signaling pathways.[2]
The inhibitory action of ddA was found to be non-competitive with respect to ATP, indicating that it does not bind to the catalytic site of the enzyme.[3] Instead, it exerts its effects through a distinct inhibitory site known as the "P-site," so named because it is recognized by a variety of purine-based inhibitors.[1][2][4] The P-site is located on the intracellular domain of adenylyl cyclase.[3]
Quantitative Analysis of Inhibition
The inhibitory potency of this compound on adenylyl cyclase activity has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values vary depending on the tissue source, enzyme preparation, and the specific conditions of the assay. A summary of key quantitative data from early studies is presented in the tables below.
Table 1: IC50 Values for this compound Inhibition of Adenylyl Cyclase
| Experimental System | Activator | IC50 Value | Reference |
| Detergent Solubilized Rat Brain Membranes | - | 3 µM | [4][5] |
| Human Platelet Particulate Fraction | Prostaglandin E1 | 4 µM | [3] |
| Forskolin-induced Elk-1 Transactivation | Forskolin | 10 µM | [1] |
| HEK293 Cells (cAMP-dependent reporter gene) | Forskolin | 33 µM | [1][2] |
| PACAP-induced Reporter Gene Activation | PACAP | ~35 µM | [1] |
| Purified Bovine Brain Enzyme | - | 45 µM | [5] |
| Cultured Bovine Aortic Endothelial Cells | Forskolin | 540 µM | [5] |
Key Signaling Pathway
The primary signaling pathway affected by this compound is the adenylyl cyclase/cAMP pathway. By inhibiting adenylyl cyclase, ddA leads to a reduction in intracellular cAMP levels. This, in turn, attenuates the activity of downstream effectors such as Protein Kinase A (PKA), which is responsible for phosphorylating a multitude of cellular proteins and transcription factors.
Caption: Inhibition of the adenylyl cyclase signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that were instrumental in characterizing the biological activity of this compound.
Adenylyl Cyclase Activity Assay in Cell Lysates
This protocol describes a common method used in early studies to measure adenylyl cyclase activity in broken cell preparations, allowing for the direct assessment of enzyme inhibition.
-
Preparation of Cell Lysates:
-
Harvest cells (e.g., human platelets, rat brain tissue) and wash with an appropriate buffer (e.g., ice-cold saline).
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol) using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Collect the supernatant, which contains the membrane fraction with adenylyl cyclase, for use in the assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
MgCl2 (e.g., 5 mM)
-
ATP (e.g., 1 mM, often radiolabeled with α-³²P for detection)
-
An ATP-regenerating system (e.g., creatine phosphate and creatine kinase) to maintain ATP concentration.
-
A phosphodiesterase inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine - IBMX) to prevent cAMP degradation.
-
The adenylyl cyclase activator of choice (e.g., forskolin, prostaglandin E1).
-
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding the cell lysate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Termination and cAMP Quantification:
-
Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and heating to 100°C for 3-5 minutes.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.
-
Quantify the amount of [³²P]cAMP using liquid scintillation counting.
-
Calculate the adenylyl cyclase activity and determine the IC50 of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
-
Experimental Workflow for Adenylyl Cyclase Inhibition Assay
The following diagram illustrates the general workflow for an in vitro adenylyl cyclase inhibition assay.
Caption: A generalized experimental workflow for determining the inhibitory effect of this compound on adenylyl cyclase activity.
Measurement of cAMP Levels in Intact Cells
This protocol is used to assess the effect of this compound on cAMP accumulation in living cells, providing a more physiologically relevant context.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293, primary endothelial cells) in appropriate media and conditions.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to allow it to enter the cells.
-
Add varying concentrations of this compound and incubate for a further period to allow for cell penetration.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin, a Gs-coupled receptor agonist) for a defined time (e.g., 5-15 minutes).
-
-
Cell Lysis and cAMP Extraction:
-
Terminate the stimulation by rapidly removing the medium and adding ice-cold lysis buffer (e.g., 0.1 M HCl or ethanol) to lyse the cells and stop enzymatic activity.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the extracted cAMP.
-
-
cAMP Quantification:
-
Quantify the cAMP concentration in the supernatant using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody. The amount of tracer that binds to the antibody is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using known concentrations of cAMP to determine the concentration in the experimental samples.
-
Normalize the cAMP levels to the total protein concentration in each sample.
-
Conclusion
The early research on this compound unequivocally established its role as a direct inhibitor of adenylyl cyclase through a P-site-mediated mechanism. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of its biological activity. This initial body of work paved the way for the use of this compound as a valuable pharmacological tool for studying cAMP-dependent signaling pathways and has informed the development of other adenylyl cyclase inhibitors.
References
- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of adenylate cyclase by adenosine analogues in preparations of broken and intact human platelets. Evidence for the unidirectional control of platelet function by cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]
Unraveling the Inhibition of Adenylyl Cyclase by 2',5'-Dideoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function of 2',5'-Dideoxyadenosine (ddA) as a potent, non-competitive inhibitor of adenylyl cyclase (AC). Adenylyl cyclases are a family of ubiquitous enzymes crucial for signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP).[1][2] Understanding the mechanism of AC inhibition is paramount for the development of novel therapeutics targeting a myriad of physiological processes. This document provides a comprehensive overview of the inhibitory action of ddA, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the key pathways and concepts.
Mechanism of Action: P-Site Inhibition
This compound exerts its inhibitory effect on adenylyl cyclase through a non-competitive mechanism by binding to a regulatory site known as the "P-site".[1][3][4] This site is distinct from the active site where the substrate ATP binds. The P-site is an allosteric regulatory site on the catalytic subunit of the enzyme. By binding to this site, ddA induces a conformational change in the enzyme that reduces its catalytic efficiency without directly competing with ATP for binding at the active site. This mode of inhibition is characteristic of a non-competitive inhibitor.
The interaction of ddA with the P-site is a key feature that distinguishes it from competitive inhibitors that would vie with ATP for the catalytic site. This non-competitive nature means that increasing the concentration of ATP will not overcome the inhibitory effect of ddA.
dot
Caption: Mechanism of non-competitive inhibition of adenylyl cyclase by this compound.
Quantitative Inhibition Data
The inhibitory potency of this compound against adenylyl cyclase has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific isoform of adenylyl cyclase, the tissue or cell type used, and the experimental conditions.
| Adenylyl Cyclase Source/Isoform | IC50 Value (µM) | Comments | Reference |
| General/Unspecified | 3 | Potent, non-competitive inhibitor binding to the P-site.[1][3][4] | [1][3][4] |
| Detergent solubilized rat brain membranes | 3 | Demonstrates high potency in a complex membrane environment.[5] | [5] |
| Purified bovine brain enzyme | 45 | Potency can vary with enzyme purity and source.[5] | [5] |
| Forskolin-stimulated cultured bovine aortic endothelial cells | 540 | The presence of activators can influence inhibitory potency.[5] | [5] |
| HEK293 cells (forskolin-induced cAMP reporter gene) | 33 | A common cell-based assay for determining AC inhibition.[6][7] | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory function of this compound on adenylyl cyclase.
Adenylyl Cyclase Activity Assay (In Vitro)
This protocol is a generalized procedure based on commonly used methods for measuring adenylyl cyclase activity in membrane preparations.
Objective: To determine the enzymatic activity of adenylyl cyclase in the presence and absence of this compound.
Materials:
-
Membrane preparation from a suitable cell line or tissue expressing adenylyl cyclase.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.
-
[α-³²P]ATP (radiolabeled substrate).
-
This compound (ddA) stock solution.
-
Forskolin (optional, as an AC activator).
-
Stop Solution: 100 mM EDTA.
-
Dowex and Alumina chromatography columns.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, [α-³²P]ATP, and the desired concentration of ddA (or vehicle control).
-
Enzyme Addition: Add the membrane preparation to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the Stop Solution.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
-
Quantification: Measure the amount of [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the adenylyl cyclase activity as picomoles of cAMP produced per minute per milligram of protein. Plot the activity against the concentration of ddA to determine the IC50 value.
dot
Caption: Workflow for an in vitro adenylyl cyclase activity assay.
Cellular cAMP Accumulation Assay
This protocol describes a common method to assess the effect of ddA on cAMP levels within intact cells, often using a reporter gene assay.
Objective: To measure the inhibition of intracellular cAMP production by this compound in a cellular context.
Materials:
-
HEK293 cells stably expressing a cAMP response element (CRE) coupled to a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
Phosphate-buffered saline (PBS).
-
This compound (ddA) stock solution.
-
Forskolin or another adenylyl cyclase activator.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-CRE-Luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with a serum-free medium containing various concentrations of ddA or vehicle control. Incubate for 30 minutes.
-
Stimulation: Add an AC activator (e.g., 25 µM forskolin) to the wells and incubate for a further 4 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with activator alone). Plot the normalized activity against the ddA concentration to determine the IC50 value.
Kinetic Analysis of Inhibition
To confirm the non-competitive nature of inhibition, a kinetic analysis is performed.
Objective: To determine the kinetic parameters (Vmax and Km) of adenylyl cyclase in the presence of varying concentrations of this compound.
Procedure:
-
Perform the in vitro adenylyl cyclase activity assay as described in section 3.1.
-
For each fixed concentration of ddA (including a zero-concentration control), vary the concentration of the substrate, ATP.
-
Measure the initial reaction velocity (v) for each ATP concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v versus 1/[ATP]). In the case of non-competitive inhibition, the Vmax will decrease with increasing concentrations of ddA, while the Km will remain unchanged. This results in a series of lines with different y-intercepts (1/Vmax) but the same x-intercept (-1/Km).
dot
Caption: Lineweaver-Burk plot illustrating non-competitive inhibition.
Conclusion
This compound is a valuable tool for researchers studying adenylyl cyclase signaling pathways. Its characterization as a potent, cell-permeable, non-competitive inhibitor that acts via the P-site makes it a specific probe for investigating the roles of adenylyl cyclase in various cellular processes. The experimental protocols and data presented in this guide provide a framework for the accurate assessment of its inhibitory properties and for its application in drug discovery and development. The provided visualizations serve to clarify the complex mechanisms and workflows involved in the study of this important inhibitor.
References
- 1. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular basis for P-site inhibition of adenylyl cyclase. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Novel Mechanism for Adenylyl Cyclase Inhibition from the Crystal Structure of Its Complex with Catechol Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interactions of adenylate cyclases with P-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2',5'-Dideoxyadenosine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Dideoxyadenosine (ddA) is a cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase (AC).[1] It functions by binding to the P-site of the enzyme, which is distinct from the catalytic site.[2] This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) levels, making ddA a valuable tool for studying cAMP-mediated signaling pathways and for investigating the physiological roles of adenylyl cyclase in various cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cAMP levels, downstream signaling events, and cell viability.
Mechanism of Action
This compound inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[1][3] By binding to the P-site, it allosterically inhibits the enzyme's catalytic activity, thereby preventing the generation of cAMP. This leads to a decrease in the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn modulates a wide range of cellular functions including gene expression, metabolism, and cell proliferation.
Data Presentation
Table 1: Physicochemical and Storage Information
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅O₂ |
| Molecular Weight | 235.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO: ≥44.3 mg/mL, Ethanol: ≥16.8 mg/mL, Water: ≥10.5 mg/mL[1] |
| Storage (Solid) | Store at -20°C for up to 3 years. |
| Storage (Solutions) | Prepare fresh solutions. If necessary, store DMSO stock solutions at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Table 2: Effective Concentrations and IC₅₀ Values
| Cell Line/System | Application | IC₅₀ / Effective Concentration | Reference |
| HEK293 cells | Inhibition of forskolin-induced cAMP reporter gene | IC₅₀: 33 µM | [1][3] |
| HEK293 cells | Inhibition of PACAP-induced reporter gene activation | IC₅₀: ~35 µM | [1] |
| HEK293 cells | Inhibition of forskolin-induced Elk-1 transactivation | IC₅₀: 10 µM | [1] |
| Primary hippocampal neurons | Reduction of carbachol-induced cAMP production | 10 µM | |
| Detergent-dispersed rat brain | Inhibition of adenylyl cyclase | IC₅₀: 3 µM | |
| Cultured bovine aortic endothelial cells | Inhibition of forskolin-induced adenylyl cyclase | IC₅₀: 540 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution:
-
For a 10 mM stock solution, dissolve 2.35 mg of this compound (MW: 235.24 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. The use of an ultrasonic bath may be necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is acceptable for up to one month.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Protocol 2: General Workflow for Cell Culture Experiments
Protocol 3: Inhibition of Forskolin-Induced cAMP Production
This protocol describes how to assess the inhibitory effect of this compound on adenylyl cyclase activity by measuring changes in intracellular cAMP levels following stimulation with forskolin.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in serum-free medium or a suitable assay buffer. A typical concentration range to test is 1 µM to 100 µM.
-
Aspirate the culture medium from the wells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation with Forskolin:
-
Prepare a solution of forskolin (a direct activator of adenylyl cyclase) in the same medium used for the pre-treatment. A final concentration of 10 µM is commonly used.
-
Add the forskolin solution directly to the wells containing the this compound pre-treatment medium.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., ELISA, HTRF, or chemiluminescent-based assays).
-
Measure the intracellular cAMP levels.
-
Controls: Include wells with untreated cells, cells treated with vehicle (DMSO) only, cells treated with forskolin only, and cells treated with vehicle and forskolin.
-
Protocol 4: Western Blot Analysis of Downstream Signaling (p-CREB)
This protocol outlines the steps to analyze the phosphorylation of cAMP Response Element-Binding Protein (CREB) at Serine 133, a downstream target of PKA, following inhibition of adenylyl cyclase.
-
Cell Treatment:
-
Follow steps 1-3 from Protocol 3, using 6-well plates or 10 cm dishes for cell culture to obtain sufficient protein for analysis.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated CREB (p-CREB Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total CREB or a housekeeping protein like β-actin or GAPDH.
-
Protocol 5: Cell Viability Assay (MTT Assay)
This protocol is used to assess the potential cytotoxic effects of this compound on cultured cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) to allow for proliferation over the course of the experiment.
-
Incubate for 24 hours at 37°C.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A wide concentration range (e.g., 1 µM to 1 mM) is recommended for initial toxicity screening.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Troubleshooting
-
High background in Western blots for phosphorylated proteins: Ensure the use of phosphatase inhibitors in the lysis buffer and block with BSA instead of milk, as milk contains phosphoproteins that can increase background.
-
Inconsistent cAMP measurements: Ensure accurate cell seeding and consistent incubation times. Use a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer if your cells have high phosphodiesterase activity.
-
Precipitation of this compound in culture medium: Ensure the final DMSO concentration is low and that the compound is fully dissolved in the stock solution before further dilution.
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of adenylyl cyclase and cAMP signaling in their cell culture models.
References
Application Notes and Protocols for Inhibiting Adenylyl Cyclase with 2',5'-Dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Dideoxyadenosine (DDA) is a well-characterized, cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase (AC).[1][2] It exerts its inhibitory effect by binding to the "P-site" of the enzyme, which is distinct from the catalytic site where ATP binds.[1][2] This specific mechanism of action makes this compound a valuable tool for studying the physiological roles of the adenylyl cyclase/cAMP signaling pathway in various cellular processes. These application notes provide detailed protocols for utilizing this compound to inhibit adenylyl cyclase in both biochemical and cell-based assays.
Mechanism of Action
Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways.[3][4][5][6][7] this compound functions as a P-site inhibitor, meaning it does not compete with the substrate (ATP) for binding to the catalytic active site.[8] Instead, it binds to an allosteric regulatory site, the P-site, which is named for its recognition of purine moieties. This binding induces a conformational change in the enzyme, leading to a decrease in its catalytic activity and consequently, a reduction in intracellular cAMP levels.[2]
Data Presentation
The inhibitory potency of this compound on adenylyl cyclase activity is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the tissue source, the specific isoform of adenylyl cyclase, and the experimental conditions of the assay.
| Enzyme Source/Cell Type | Assay Conditions | IC50 Value (µM) | Reference |
| Detergent Solubilized Rat Brain Membranes | - | 3 | |
| Purified Bovine Brain Enzyme | - | 45 | |
| Cultured Bovine Aortic Endothelial Cells | Forskolin-stimulated | 540 | |
| HEK293 Cells | Forskolin-induced activation of a cAMP-dependent reporter gene | 33 | [9] |
| HEK293 Cells | PACAP-induced reporter gene activation | ~35 | [9] |
| HEK293 Cells | Forskolin-induced Elk-1 transactivation | 10 | [9] |
Signaling Pathway and Inhibition Visualization
The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of inhibition by this compound.
Caption: Adenylyl cyclase signaling pathway and inhibition by this compound.
Experimental Protocols
Herein are detailed protocols for assessing the inhibitory effect of this compound on adenylyl cyclase activity.
Protocol 1: Biochemical Assay for Adenylyl Cyclase Inhibition in Membrane Preparations
This protocol outlines a method to measure adenylyl cyclase activity in isolated cell membranes and its inhibition by this compound. The principle of this assay is the quantification of cAMP produced from ATP.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), and an ATP regenerating system (e.g., 20 mM creatine phosphate and 5 U/mL creatine phosphokinase).
-
This compound (DDA) Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Adenylyl Cyclase Activator (optional): Forskolin (10 µM final concentration) or a G-protein activator like NaF (10 mM final concentration) or GTPγS (10 µM final concentration).
-
Protein Assay Reagent: (e.g., Bradford or BCA).
-
cAMP Detection Kit: (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
This compound dilution or vehicle
-
Adenylyl cyclase activator (optional)
-
Membrane preparation (typically 20-50 µg of protein)
-
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the reaction by adding ATP (if not already in the assay buffer).
-
Incubate for 10-30 minutes at 30°C.
-
Terminate the reaction by adding 0.1 M HCl or by heating at 95°C for 5 minutes.
-
Centrifuge at high speed to pellet the protein.
-
-
cAMP Quantification:
-
Collect the supernatant and measure the cAMP concentration using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram:
Caption: Workflow for biochemical adenylyl cyclase inhibition assay.
Protocol 2: Cell-Based Assay for Adenylyl Cyclase Inhibition
This protocol describes how to measure the effect of this compound on cAMP levels in intact cells.
Materials:
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Serum-Free Medium: For pre-incubation steps.
-
This compound (DDA) Stock Solution: 10 mM in DMSO.
-
Adenylyl Cyclase Activator: (e.g., Forskolin, isoproterenol, or other GPCR agonists).
-
Phosphodiesterase (PDE) Inhibitor: (e.g., 1 mM IBMX).
-
Cell Lysis Buffer: Provided with the cAMP detection kit or 0.1 M HCl.
-
cAMP Detection Kit: (e.g., a competitive ELISA or a homogeneous time-resolved fluorescence (HTRF) assay).
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to ~80-90% confluency.
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Inhibition Assay:
-
The next day, wash the cells once with serum-free medium.
-
Pre-incubate the cells with serum-free medium containing a PDE inhibitor (e.g., 1 mM IBMX) for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Add serial dilutions of this compound to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) and incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP detection kit or 0.1 M HCl.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the stimulated cAMP response for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay Workflow Diagram:
Caption: Workflow for cell-based adenylyl cyclase inhibition assay.
Concluding Remarks
This compound is a valuable pharmacological tool for the investigation of adenylyl cyclase-mediated signaling pathways. The protocols provided here offer robust methods for characterizing its inhibitory effects in both isolated enzyme preparations and live cell systems. Researchers should optimize the specific conditions, such as incubation times and reagent concentrations, for their particular experimental setup and cell type to ensure reliable and reproducible results. Careful data analysis will yield valuable insights into the role of adenylyl cyclase in the biological processes under investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coconote.app [coconote.app]
- 6. youtube.com [youtube.com]
- 7. Adenyl cyclase signaling slideshare | PPTX [slideshare.net]
- 8. Regulation of the catalytic component of adenylate cyclase. Potentiative interaction of stimulatory ligands and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
2',5'-Dideoxyadenosine: A Tool for Probing cAMP Signaling in Neuroscience Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',5'-Dideoxyadenosine (ddA) is a potent, cell-permeable nucleoside analog that serves as a valuable tool in neuroscience research. It functions as a non-competitive inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). By binding to the "P-site" of adenylyl cyclase, ddA effectively reduces intracellular cAMP levels, allowing researchers to investigate the downstream consequences of attenuated cAMP signaling in various neuronal processes. These processes include, but are not limited to, neurotransmitter release, synaptic plasticity, gene expression, and neuronal survival. This document provides detailed application notes and experimental protocols for the use of this compound in a neuroscience research setting.
Mechanism of Action
This compound exerts its inhibitory effect on adenylyl cyclase through a specific interaction with the P-site, a purine-specific inhibitory site on the enzyme. This binding is non-competitive with respect to the substrate, ATP. The inhibition of adenylyl cyclase by ddA leads to a decrease in the intracellular concentration of cAMP. Consequently, the activity of cAMP-dependent protein kinase A (PKA) is reduced, leading to decreased phosphorylation of its downstream targets.
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the specific adenylyl cyclase isoform, the cell type, and the experimental conditions. The following tables summarize key quantitative data reported in the literature.
Table 1: In Vitro Inhibition of Adenylyl Cyclase by this compound
| Preparation Source | IC50 Value | Notes |
| Detergent-solubilized rat brain membranes | 3 µM | Non-competitive inhibition.[1][2] |
| Purified bovine brain enzyme | 45 µM | Highlights isoform or species differences. |
| HEK293 cells (forskolin-stimulated) | 33 µM | Inhibition of a cAMP-dependent reporter gene.[3] |
| HEK293 cells (PACAP-induced) | ~35 µM | Inhibition of reporter gene activation.[3] |
| HEK293 cells (forskolin-induced Elk-1 transactivation) | 10 µM | Demonstrates impact on downstream transcription.[3] |
Table 2: Effects of this compound on Neuronal Signaling
| Cell Type/Model | ddA Concentration | Effect | Reference |
| Neuronal cells | 10 µM | Reduced cAMP production.[4] | |
| Neuronal cells | 10 µM | Blocked carbachol-induced phosphorylation of GluA1 (Ser845).[4] | |
| Neuronal cells | 10 µM | Blocked carbachol-induced phosphorylation of Akt.[4] | |
| PC12 cells | Not specified | Markedly reduced cAMP levels.[5] |
Experimental Protocols
Here we provide detailed protocols for the use of this compound in neuroscience research.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (ddA) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: Determine the desired stock concentration (e.g., 10 mM or 20 mM). Based on the molecular weight of ddA (235.24 g/mol ), calculate the mass of ddA powder needed.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated amount of ddA powder to a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 2.35 mg of ddA in 1 mL of DMSO.
-
Vortex: Vortex the solution until the ddA is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Solutions are unstable and should be prepared fresh when possible.[5]
Protocol 2: Treatment of Cultured Neuronal Cells with this compound
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed neuronal cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow for the desired period.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the ddA stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentrations (e.g., 1 µM, 10 µM, 50 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental question.
-
Cell Treatment:
-
For adherent cells, carefully aspirate the old medium.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of ddA to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest ddA concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific downstream signaling events being investigated.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting, cAMP measurement, or cell viability assays.
Protocol 3: Measurement of Intracellular cAMP Levels
Materials:
-
Neuronal cells treated with ddA (from Protocol 2)
-
Commercially available cAMP assay kit (e.g., ELISA-based, FRET-based, or TR-FRET-based)
-
Cell lysis buffer (provided with the cAMP assay kit or a compatible buffer)
-
Plate reader capable of detecting the signal from the chosen assay kit
Procedure:
-
Cell Lysis: After treatment with ddA, lyse the cells according to the instructions provided with the cAMP assay kit. This typically involves removing the culture medium and adding a specific lysis buffer to the cells.
-
Sample Preparation: Collect the cell lysates and prepare them for the cAMP assay as per the kit's protocol. This may involve centrifugation to pellet cell debris.
-
cAMP Assay: Perform the cAMP assay following the manufacturer's instructions. This usually involves adding the cell lysate to a plate pre-coated with cAMP-specific antibodies or containing FRET/TR-FRET reagents, followed by incubation and signal detection.
-
Data Analysis: Measure the signal using a plate reader. Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP. Normalize the cAMP levels to the total protein concentration of the cell lysate if necessary.
Protocol 4: Adenylyl Cyclase Activity Assay in Cell Lysates
Materials:
-
Neuronal cell lysates
-
Adenylyl cyclase assay buffer (e.g., containing Tris-HCl, MgCl₂, ATP)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP detection method (as in Protocol 3)
Procedure:
-
Prepare Cell Lysates: Prepare lysates from untreated neuronal cells.
-
Assay Setup: In separate tubes, set up the following reactions on ice:
-
Basal activity: Cell lysate + assay buffer
-
Stimulated activity: Cell lysate + assay buffer + Forskolin
-
Inhibited activity: Cell lysate + assay buffer + Forskolin + ddA (at various concentrations)
-
-
Initiate Reaction: Initiate the adenylyl cyclase reaction by adding ATP to each tube and incubating at 30°C or 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).
-
Measure cAMP: Measure the amount of cAMP produced in each reaction using a suitable cAMP assay (as in Protocol 3).
-
Data Analysis: Calculate the adenylyl cyclase activity (pmol cAMP/min/mg protein). Determine the IC50 of ddA by plotting the percentage of inhibition against the log concentration of ddA.
Concluding Remarks
This compound is a powerful pharmacological tool for dissecting the role of the adenylyl cyclase/cAMP signaling pathway in the nervous system. The protocols provided here offer a framework for its application in neuroscience research. It is crucial for researchers to optimize concentrations and incubation times for their specific experimental models and to include appropriate controls to ensure the validity of their findings. Careful experimental design and execution will enable the continued elucidation of the multifaceted roles of cAMP in neuronal function and dysfunction.
References
Application of 2',5'-Dideoxyadenosine in studying G-protein coupled receptors.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. A significant subset of these receptors transduces signals by modulating the intracellular concentration of cyclic adenosine monophosphate (cAMP) through the activation of adenylyl cyclase (AC). Understanding the coupling of GPCRs to their respective G-proteins (Gs or Gi) is fundamental for elucidating their physiological roles and for the development of novel therapeutics. 2',5'-Dideoxyadenosine (DDA) is a valuable pharmacological tool for these studies, acting as a potent, cell-permeable, non-competitive inhibitor of adenylyl cyclase.[1][2][3] By binding to the P-site of the enzyme, DDA effectively reduces basal and agonist-induced cAMP production, allowing researchers to dissect the signaling pathways of Gs- and Gi-coupled receptors.[1]
These application notes provide a comprehensive guide for utilizing this compound in GPCR research, including detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound is a nucleoside analog that functions as a direct inhibitor of adenylyl cyclase.[1][2] Unlike competitive inhibitors that bind to the active site, DDA binds to the allosteric "P-site" of the enzyme. This non-competitive inhibition mechanism makes it a robust tool for studying GPCR signaling, as its inhibitory effect is not overcome by high concentrations of the natural substrate, ATP. The primary application of DDA in GPCR research is to suppress adenylyl cyclase activity, thereby enabling the study of receptors that either stimulate (Gs-coupled) or inhibit (Gi-coupled) this enzyme.
For Gs-coupled receptors, which activate adenylyl cyclase to increase cAMP levels, DDA can be used to blunt this response, confirming the involvement of the cAMP pathway. For Gi-coupled receptors, which inhibit adenylyl cyclase, DDA can be used to reduce the basal cAMP levels, which can enhance the measurable inhibitory effect of a Gi-coupled agonist.
Quantitative Data
The inhibitory potency of this compound can vary depending on the specific adenylyl cyclase isoform and the experimental conditions. The following tables summarize key quantitative data for DDA.
| Parameter | Value | Cell/System | Reference |
| IC50 | ~3 µM | Detergent solubilized rat brain membranes | [1][3] |
| IC50 | ~33 µM | Forskolin-induced activation of a cAMP-dependent reporter gene in HEK293 cells | [4] |
| IC50 | ~45 µM | Purified bovine brain enzyme | [3] |
| IC50 | ~540 µM | Forskolin-induced activation of adenylyl cyclase activity in cultured bovine aortic endothelial cells | [3] |
Table 1: Inhibitory Concentration (IC50) of this compound
| Property | Value | Reference |
| Solubility | DMSO: 10 mg/mL | [3] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. Solutions are unstable and should be prepared fresh. | [5] |
Table 2: Physicochemical and Storage Properties of this compound
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GPCR signaling pathways involving Gs and Gi proteins and the inhibitory action of this compound on adenylyl cyclase.
Caption: A typical experimental workflow for studying GPCR function using this compound and a cAMP assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (DDA) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of DDA powder and DMSO needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of DDA is 235.24 g/mol .
-
In a sterile microcentrifuge tube, dissolve the DDA powder in the calculated volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. As solutions are unstable, it is recommended to prepare them fresh when possible.[5]
Protocol 2: cAMP Assay for Gs-Coupled Receptor Inhibition by DDA
This protocol is designed for a 96-well plate format and utilizes a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). The example cell line is HEK293 cells stably expressing a Gs-coupled receptor of interest.
Materials:
-
HEK293 cells stably expressing the Gs-coupled GPCR of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (DDA) stock solution (e.g., 10 mM in DMSO)
-
GPCR agonist stock solution
-
3-isobutyl-1-methylxanthine (IBMX) stock solution (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
96-well cell culture plates (white, opaque for luminescence assays)
-
cAMP assay kit
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the HEK293 cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of DDA in serum-free medium or assay buffer. A typical concentration range to test would be from 1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the DDA dilutions).
-
Prepare the GPCR agonist at a concentration that elicits a submaximal (e.g., EC80) response. This concentration should be determined in a preliminary experiment. The agonist solution should also contain a final concentration of 0.5 mM IBMX.
-
-
DDA Pre-incubation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 50 µL of the DDA dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Agonist Stimulation:
-
Add 50 µL of the agonist solution (containing IBMX) to each well.
-
Incubate for 15-30 minutes at room temperature or 37°C, as recommended by the cAMP assay kit manufacturer.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the DDA concentration.
-
Perform a non-linear regression analysis to determine the IC50 of DDA for the inhibition of agonist-stimulated cAMP production.
-
Protocol 3: Investigating Gi-Coupled Receptor Activity using DDA
For Gi-coupled receptors, the goal is to measure a decrease in cAMP levels. Forskolin, a direct activator of adenylyl cyclase, is often used to elevate basal cAMP levels, making the inhibitory effect of a Gi-agonist more readily detectable. DDA can be used to modulate the basal cAMP level to an optimal range for the assay window.
Procedure:
-
Follow steps 1 and 2 from Protocol 2.
-
DDA Pre-incubation (Optional but Recommended):
-
To reduce the basal cAMP levels and potentially increase the assay window, pre-incubate the cells with a low concentration of DDA (e.g., 1-10 µM) for 30 minutes.
-
-
Agonist and Forskolin Co-stimulation:
-
Prepare a solution containing a fixed concentration of forskolin (e.g., 10 µM, to be optimized) and a serial dilution of the Gi-coupled agonist. This solution should also contain 0.5 mM IBMX.
-
Add this solution to the wells.
-
Incubate for 15-30 minutes.
-
-
cAMP Detection and Data Analysis:
-
Proceed with cell lysis and cAMP measurement as described in Protocol 2.
-
Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log of the agonist concentration to determine the agonist's EC50.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate. |
| Low signal or no response to agonist | Low receptor expression, inactive agonist, incorrect agonist concentration, cell health issues. | Verify receptor expression (e.g., by Western blot or qPCR). Check the quality and concentration of the agonist. Optimize the agonist concentration. Ensure cells are healthy and within a low passage number. |
| Inconsistent DDA inhibition | DDA degradation, incorrect concentration. | Prepare fresh DDA stock solutions. Verify the dilution calculations. |
| High basal cAMP levels in Gi assay | High endogenous adenylyl cyclase activity. | Pre-incubate with a low concentration of DDA to lower the basal cAMP level before adding forskolin and the Gi agonist. |
Conclusion
This compound is an indispensable tool for the pharmacological characterization of GPCRs that signal through the adenylyl cyclase/cAMP pathway. Its ability to directly and non-competitively inhibit adenylyl cyclase provides a straightforward method to investigate the coupling of GPCRs to Gs and Gi proteins. By following the detailed protocols and considering the quantitative data provided in these application notes, researchers can effectively integrate DDA into their experimental designs to gain deeper insights into GPCR function and to facilitate the discovery of novel therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 2′,5′-Dideoxyadenosine Cell-permeable, non-competitive adenylate cyclase inhibitor (IC50 = 3 µM), that binds to the adenosine P1 binding site. | 6698-26-6 [sigmaaldrich.cn]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vitro Assays Using 2',5'-Dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Dideoxyadenosine (ddAdo) is a cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase (AC).[1][2] Its mechanism of action involves binding to the "P-site" of the enzyme, which is distinct from the catalytic site where ATP binds.[1][2][3] Adenylyl cyclase is a key enzyme responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[4][5] By inhibiting AC, ddAdo effectively reduces intracellular cAMP levels, making it an invaluable tool for studying the role of the cAMP signaling cascade in various physiological and pathological processes.[6] These notes provide detailed protocols for utilizing ddAdo in common in vitro assays to investigate adenylyl cyclase activity and downstream signaling events.
Data Presentation: Inhibitory Potency of this compound
The inhibitory concentration (IC50) of ddAdo can vary depending on the specific adenylyl cyclase isoform, the cell type, and the assay conditions. A summary of reported IC50 values is presented below.
| Target/System | Assay Condition | IC50 Value | Reference |
| Adenylyl Cyclase | Non-competitive, P-site binding | 3 µM | [1][2] |
| Forskolin-activated AC | HEK293 cells with cAMP reporter gene | 33 µM | [4][7] |
| PACAP-induced reporter gene | HEK293 cells | ~35 µM | [4] |
| Forskolin-induced Elk-1 transactivation | HEK293 cells | 10 µM | [4] |
| Detergent solubilized rat brain membranes | - | 3 µM | |
| Purified bovine brain enzyme | - | 45 µM | |
| Forskolin-activated AC | Cultured bovine aortic endothelial cells | 540 µM |
Signaling Pathway Inhibition by this compound
This compound acts by directly inhibiting adenylyl cyclase, the enzyme that synthesizes cAMP from ATP. This leads to a reduction in intracellular cAMP levels, which in turn prevents the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Enhancement of cellular adenosine triphosphate levels in PC12 cells by 2,5-dideoxyadenosine, a P-site inhibitor of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Solubility and preparation of 2',5'-Dideoxyadenosine for experimental use.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Dideoxyadenosine is a cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase.[1][2] By binding to the P-site of the enzyme, it effectively reduces the intracellular concentration of cyclic AMP (cAMP), a critical second messenger involved in numerous signaling pathways.[1][2] This inhibitory action makes this compound a valuable tool for studying cAMP-mediated cellular processes, including signal transduction, hormone action, and neurotransmission. These application notes provide detailed information on its solubility, preparation for experimental use, and protocols for its application in cell-based assays.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₂ | [3] |
| Molecular Weight | 235.24 g/mol | [2][3] |
| CAS Number | 6698-26-6 | [2][3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [3] |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock solutions and experimental media. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | 125 mg/mL | 531.37 mM | Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic. | [2] |
| DMSO | 20 mg/mL | 85.02 mM | - | [3] |
| DMSO | 10 mg/mL | 42.51 mM | - | [4] |
| DMF | 5 mg/mL | 21.25 mM | - | [3] |
| PBS (pH 7.2) | 10 mg/mL | 42.51 mM | - | [3] |
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for maintaining the activity and ensuring the reproducibility of experiments.
Protocol 1: High-Concentration DMSO Stock Solution (100 mM)
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the required amount of this compound. For 1 mL of a 100 mM stock solution, weigh 23.52 mg.
-
Add the appropriate volume of DMSO to the powder. For a 100 mM stock, add 1 mL of DMSO to 23.52 mg of the compound.
-
To aid dissolution, vortex the solution and, if necessary, sonicate the vial in a water bath until the solution is clear.[2] Gentle heating can also be applied if precipitation occurs.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage and Stability
-
Powder: Store at -20°C for up to 3 years.[2] The solid compound is stable at room temperature for at least one month.[5]
-
Stock Solutions in DMSO:
-
Aqueous Solutions: Solutions are reported to be unstable and it is recommended to prepare them fresh.[1]
Experimental Protocols
Protocol 2: Inhibition of Adenylyl Cyclase in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound to inhibit adenylyl cyclase activity, which can be measured by quantifying intracellular cAMP levels.
-
Cell Seeding:
-
Plate cells (e.g., HEK293, primary hippocampal neurons) in appropriate culture vessels and allow them to adhere and reach the desired confluency.[2]
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. A typical final concentration for significant inhibition is in the range of 10-50 µM.[2] It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Treatment of Cells:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the experimental group.
-
Positive Control (Adenylyl Cyclase Activator): Cells treated with an adenylyl cyclase activator like Forskolin to induce cAMP production.
-
Inhibitor + Activator: Cells pre-treated with this compound followed by stimulation with an adenylyl cyclase activator to demonstrate the inhibitory effect.
-
-
-
Incubation:
-
Incubate the cells for the desired period. A pre-incubation time of 30 minutes with this compound is often sufficient to achieve inhibition before adding a stimulus.[2]
-
-
Measurement of cAMP Levels:
-
Following treatment, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Visualizations
Signaling Pathway of Adenylyl Cyclase Inhibition
The following diagram illustrates the mechanism of action of this compound in the context of G-protein coupled receptor (GPCR) signaling.
Caption: Mechanism of this compound action.
Experimental Workflow for Assessing Adenylyl Cyclase Inhibition
This diagram outlines the key steps in a typical cell-based assay to evaluate the inhibitory effect of this compound.
Caption: Workflow for adenylyl cyclase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2′,5′-Dideoxyadenosine Cell-permeable, non-competitive adenylate cyclase inhibitor (IC50 = 3 µM), that binds to the adenosine P1 binding site. | 6698-26-6 [sigmaaldrich.cn]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: 2',5'-Dideoxyadenosine in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',5'-Dideoxyadenosine (ddA) is a nucleoside analog that serves as a potent tool in drug discovery and development, primarily recognized for its role as a cell-permeable, non-competitive inhibitor of adenylyl cyclase (AC).[1] By binding to the P-site of the enzyme, ddA effectively reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This inhibitory action makes ddA a valuable pharmacological agent for dissecting cAMP-mediated signaling pathways and for exploring therapeutic strategies in various disease models, including those involving aberrant cell proliferation and hormonal responses.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The inhibition by ddA is non-competitive with respect to ATP and occurs at the P-site, an allosteric regulatory site on the enzyme.[2][3] A reduction in cAMP levels subsequently leads to decreased activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn modulates the phosphorylation status and activity of numerous cellular proteins, including transcription factors like the cAMP response element-binding protein (CREB).
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.
| Parameter | Experimental System | Activator | Value | Reference |
| IC50 | HEK293 cells (cAMP-dependent reporter gene) | Forskolin | 33 µM | --INVALID-LINK-- |
| IC50 | HEK293 cells (PACAP-induced reporter gene) | PACAP | ~35 µM | --INVALID-LINK-- |
| IC50 | HEK293 cells (Elk-1 transactivation) | Forskolin | 10 µM | --INVALID-LINK-- |
| % Inhibition | Isolated perfused guinea-pig heart (cAMP release) | Isoproterenol (16 pmol) | 49% at 90 µM ddA | --INVALID-LINK-- |
Signaling Pathways
The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) - adenylyl cyclase - cAMP cascade. By inhibiting adenylyl cyclase, ddA effectively dampens the cellular response to stimuli that signal through Gs-coupled GPCRs.
Furthermore, as cAMP/PKA and PI3K/Akt are interconnected signaling pathways, the effect of ddA can also be observed on Akt phosphorylation.
Experimental Protocols
Protocol 1: In Vitro Adenylyl Cyclase Activity Assay
This protocol provides a method to measure the enzymatic activity of adenylyl cyclase in cell lysates and to assess the inhibitory effect of this compound.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTPγS)
-
[α-³²P]ATP
-
This compound (ddA) stock solution (in DMSO or water)
-
Forskolin (or other AC activator)
-
Dowex and alumina columns for cAMP purification
-
Scintillation counter and vials
Procedure:
-
Prepare cell lysates from control and treated cells by standard methods.
-
Determine protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA).
-
Set up the adenylyl cyclase reaction in microcentrifuge tubes on ice. For each sample, prepare tubes with and without ddA at desired concentrations (e.g., 1-100 µM).
-
To each tube, add 50 µL of adenylyl cyclase assay buffer.
-
Add 10 µL of cell lysate (containing 10-50 µg of protein) to each tube.
-
Add ddA or vehicle control. Pre-incubate for 10 minutes at 30°C.
-
Add activator (e.g., forskolin) to stimulated samples.
-
Initiate the reaction by adding 10 µL of [α-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.5% SDS, 5 mM ATP).
-
Separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP by scintillation counting.
-
Calculate the adenylyl cyclase activity as pmol of cAMP produced per mg of protein per minute.
-
Determine the inhibitory effect of ddA by comparing the activity in the presence and absence of the compound.
Protocol 2: cAMP-Response Element (CRE) Reporter Gene Assay
This cell-based assay measures the transcriptional activity of CREB, a downstream target of the cAMP/PKA pathway, to assess the functional consequence of adenylyl cyclase inhibition by ddA.
Materials:
-
HEK293 cells stably or transiently expressing a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (ddA) stock solution.
-
Forskolin or other adenylyl cyclase activator.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed HEK293-CRE-Luc cells in a 96-well plate at a density of 30,000 cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of ddA (e.g., 1-100 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM forskolin) for 4-6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) if co-transfected.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the inhibitory effect of ddA.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the phosphorylation status of Akt, a downstream effector that can be influenced by the cAMP/PKA pathway, in response to ddA treatment.
Materials:
-
Cells of interest (e.g., HEK293, PC12).
-
Cell culture medium and supplements.
-
This compound (ddA) stock solution.
-
Stimulus (e.g., growth factor, forskolin).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours if necessary.
-
Pre-treat cells with ddA at desired concentrations for 1-2 hours.
-
Stimulate cells with the appropriate agonist for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
Quantify band intensities using densitometry software.
Protocol 4: In Vivo Diuretic Activity Assay in Rats
This protocol provides a general framework for assessing the diuretic potential of this compound in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Metabolic cages.
-
This compound (ddA).
-
Vehicle (e.g., saline, DMSO/saline mixture).
-
Furosemide (positive control).
-
Oral gavage needles.
-
Urine collection tubes.
-
Flame photometer or electrolyte analyzer.
Procedure:
-
Acclimatize rats to metabolic cages for 2-3 days before the experiment.
-
Fast the rats overnight with free access to water.
-
On the day of the experiment, administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure uniform hydration.
-
Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., furosemide 10 mg/kg, p.o.), and ddA treatment groups (e.g., 1, 10, 50 mg/kg, i.p. or p.o.). The optimal dose, vehicle, and route of administration for ddA should be determined in preliminary studies.
-
Administer the respective treatments to each group.
-
Place the rats back into the metabolic cages and collect urine at regular intervals (e.g., every hour for 5-6 hours).
-
Measure the total urine volume for each rat at each time point.
-
Analyze the urine samples for electrolyte content (Na+, K+, Cl-) using a flame photometer or electrolyte analyzer.
-
Calculate diuretic action, diuretic activity, and saliuretic index for each group.
-
At the end of the experiment, animals should be euthanized according to approved institutional guidelines.
Conclusion
This compound is a cornerstone tool for researchers investigating cAMP-dependent signaling. Its well-characterized mechanism of action and quantifiable inhibitory effects make it an invaluable reagent for target validation and for elucidating the role of adenylyl cyclase in health and disease. The protocols provided herein offer a starting point for researchers to incorporate ddA into their drug discovery and development workflows. As with any experimental work, optimization of concentrations, incubation times, and other parameters for specific cell types and experimental conditions is recommended.
References
- 1. apexbt.com [apexbt.com]
- 2. Adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of this compound to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2',5'-Dideoxyadenosine stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2',5'-Dideoxyadenosine (2',5'-ddA), along with troubleshooting guides and frequently asked questions for its effective use in experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reliable experimental outcomes.
Summary of Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Supplier/Source |
| Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical[1] |
| -20°C | 3 years | Selleck Chemicals[2] | |
| 2-8°C | Not specified | Sigma-Aldrich[3][4] | |
| Stock Solution | -80°C | Up to 6 months | MedChemExpress[5] |
| -20°C | Up to 1 month | MedChemExpress[5] | |
| -20°C | After reconstitution | Sigma-Aldrich[3] |
Note: It is best practice to always refer to the manufacturer's specific recommendations provided with the product.
Solubility Data
| Solvent | Solubility | Supplier/Source |
| DMSO | 20 mg/mL | Cayman Chemical[1] |
| 10 mg/mL | Sigma-Aldrich[4] | |
| Soluble | Sigma-Aldrich[3] | |
| PBS (pH 7.2) | 10 mg/mL | Cayman Chemical[1] |
| DMF | 5 mg/mL | Cayman Chemical[1] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound.
FAQs
Q1: My this compound powder has been stored at room temperature for a short period. Is it still usable?
A1: Some suppliers ship this compound at room temperature, indicating short-term stability as a solid.[1][6] However, for long-term storage, it is crucial to adhere to the recommended -20°C to ensure its stability and efficacy for the duration of its shelf life.[1][2] If the compound has been at room temperature for an extended period, its activity may be compromised, and using a fresh vial is recommended for critical experiments.
Q2: I am having trouble dissolving the this compound powder.
A2: Ensure you are using an appropriate solvent and concentration as indicated in the solubility data table. For compounds that are difficult to dissolve, gentle warming and/or sonication can be used to aid dissolution.[5] Always start with a small amount of solvent and gradually add more until the desired concentration is reached.
Q3: My stock solution of this compound has precipitated after being stored at -20°C. What should I do?
A3: Precipitation upon freezing is a common issue. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect the solution for any remaining precipitate before adding it to your experimental system.
Q4: How often should I prepare fresh working solutions?
A4: For in vivo experiments, it is recommended to prepare fresh solutions daily.[5] Stock solutions are generally more stable, but their stability is limited, especially at -20°C (up to 1 month).[5] For cell-based assays, it is also good practice to use freshly diluted working solutions from a recently prepared stock to ensure consistent results. Some sources suggest that solutions are unstable and should be prepared fresh.[2]
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a cell-permeable, potent, and non-competitive inhibitor of adenylyl cyclase.[2][4][5][6] It acts by binding to the P-site of the enzyme.[2][5] This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of the adenylyl cyclase signaling pathway by this compound.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for using this compound in cell-based assays.
Logical Troubleshooting Flow
Caption: A logical troubleshooting workflow for experiments involving this compound.
References
Off-target effects of 2',5'-Dideoxyadenosine in cellular assays.
Welcome to the technical support center for 2',5'-Dideoxyadenosine (ddAdo). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ddAdo in cellular assays, with a focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a well-established, potent, and non-competitive inhibitor of adenylyl cyclase (AC). It binds to the "P-site" of the enzyme, which is distinct from the catalytic site for ATP. This binding allosterically inhibits the conversion of ATP to cyclic AMP (cAMP), leading to a reduction in intracellular cAMP levels.[1][2][3]
Q2: What is the typical working concentration for this compound?
A2: The effective concentration of ddAdo can vary significantly depending on the cell type and experimental conditions. The IC50 for adenylyl cyclase inhibition is reported to be as low as 3 µM in some preparations, but can be higher in others.[1][2][4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: Are there known off-target effects of this compound?
A3: Yes, there is evidence suggesting that this compound may have effects independent of its inhibition of adenylyl cyclase. Studies have shown that the binding of radiolabeled ddAdo to brain membranes does not always correlate with its potency as an AC inhibitor, suggesting the existence of other binding sites.[6] The physiological significance of these alternative binding sites is still under investigation.
Q4: Can this compound affect cellular energy levels?
A4: There is evidence that ddAdo can lead to an increase in cellular ATP levels. The precise mechanism for this is not fully elucidated but may be a consequence of reduced ATP consumption by adenylyl cyclase or other currently unknown mechanisms.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected cellular response that does not correlate with cAMP reduction.
-
Possible Cause: This could be an indication of an off-target effect.
-
Troubleshooting Steps:
-
Confirm AC Inhibition: Measure cAMP levels in your experimental system to verify that ddAdo is inhibiting adenylyl cyclase at the concentration used.
-
Rescue Experiment: Attempt to rescue the phenotype by adding exogenous cell-permeable cAMP analogs (e.g., 8-bromo-cAMP or db-cAMP). If the phenotype is not rescued, it is more likely to be an off-target effect.
-
Use a Structurally Different AC Inhibitor: Compare the effects of ddAdo with another adenylyl cyclase inhibitor that has a different mechanism of action (e.g., a competitive inhibitor). If the other inhibitor does not produce the same phenotype, it strengthens the possibility of a ddAdo-specific off-target effect.
-
Investigate ATP Levels: Measure intracellular ATP concentrations to determine if the observed effect is related to alterations in cellular energy metabolism.
-
Issue 2: High variability in experimental results.
-
Possible Cause:
-
Compound Instability: this compound solutions may not be stable over long periods.[3]
-
Cellular Health: The physiological state of the cells can influence their response.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of ddAdo in a suitable solvent like DMSO and use them promptly.
-
Monitor Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment to ensure that the observed effects are not due to cytotoxicity.
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions to minimize variability.
-
Issue 3: Observed effect is similar to that of adenosine.
-
Possible Cause: While ddAdo is not a potent agonist for adenosine receptors, at high concentrations, it might have some activity or be metabolized to a compound that does.
-
Troubleshooting Steps:
-
Use Adenosine Receptor Antagonists: Co-incubate your cells with antagonists for the A1, A2A, A2B, and A3 adenosine receptors to see if the effect is blocked.
-
Compare Potency: Compare the dose-response curves of ddAdo and adenosine for the observed effect. A significant difference in potency can help distinguish between a direct effect of ddAdo and an adenosine receptor-mediated effect.
-
Quantitative Data Summary
| Parameter | Cell/Tissue Type | Value | Reference |
| IC50 for Adenylyl Cyclase Inhibition | Detergent solubilized rat brain membranes | 3 µM | [4][5] |
| Purified bovine brain enzyme | 45 µM | [5] | |
| Cultured bovine aortic endothelial cells (forskolin-induced) | 540 µM | [5] | |
| Effect on Beta-Adrenergic Stimulation | Isolated perfused guinea-pig heart | 20-150 mM (inhibits positive inotropic and chronotropic effects) | [7] |
| Effect on cAMP Production | Carbachol-induced in cells | 10 µM (reduces cAMP production) | [7] |
Experimental Protocols
1. Measurement of Intracellular cAMP Levels
-
Principle: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cAMP.
-
Materials:
-
Cells of interest
-
This compound
-
0.1 M HCl
-
cAMP ELISA kit (commercially available)
-
Plate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include appropriate controls (vehicle, positive control for AC stimulation like forskolin).
-
Lyse the cells with 0.1 M HCl to stop phosphodiesterase activity and extract cAMP.
-
Centrifuge the lysate to pellet cellular debris.
-
Perform the cAMP ELISA on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cAMP concentration based on a standard curve.
-
2. Measurement of Intracellular ATP Levels
-
Principle: This protocol utilizes a luciferase-based assay to quantify cellular ATP.
-
Materials:
-
Cells of interest
-
This compound
-
ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Plate cells in an opaque-walled multi-well plate suitable for luminescence measurements.
-
Treat cells with this compound and controls as required.
-
Equilibrate the plate to room temperature.
-
Add the ATP assay reagent directly to the wells, following the manufacturer's protocol. This reagent lyses the cells and provides the necessary components for the luciferase reaction.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected ddAdo effects.
Caption: Logical relationship of ddAdo's on- and off-target effects.
References
- 1. 2.6. ATP measurement [bio-protocol.org]
- 2. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′,5′-Dideoxyadenosine Cell-permeable, non-competitive adenylate cyclase inhibitor (IC50 = 3 µM), that binds to the adenosine P1 binding site. | 6698-26-6 [sigmaaldrich.com]
- 6. Binding of this compound to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
How to control for the effects of 2',5'-Dideoxyadenosine on cell viability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',5'-Dideoxyadenosine (ddA). The focus is on controlling for its effects on cell viability to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase.[1][2][3] It binds to the P-site of the enzyme, distinct from the ATP catalytic site, thereby preventing the conversion of ATP to cyclic AMP (camp).[1] This leads to a decrease in intracellular cAMP levels.
Q2: At what concentrations is this compound effective as an adenylyl cyclase inhibitor?
The effective concentration of this compound can vary significantly depending on the cell type and the specific adenylyl cyclase isoform being targeted. The IC50 (half-maximal inhibitory concentration) is reported to be as low as 3 µM in some systems, such as detergent-solubilized rat brain membranes. However, in other cell lines and assays, higher concentrations are required. For example, in HEK293 cells, an IC50 of 33 µM was observed for inhibiting forskolin-induced cAMP production.[2][4] It is crucial to perform a dose-response curve for your specific experimental system.
Q3: Can this compound affect cell viability?
While this compound is primarily used as an adenylyl cyclase inhibitor, high concentrations or prolonged exposure may impact cell viability. Although direct studies on 2',5'-ddA cytotoxicity are limited, related compounds like 2'-deoxyadenosine and 2',3'-dideoxyadenosine have been shown to induce cytotoxicity through mechanisms such as apoptosis, DNA damage, and depletion of essential metabolites like NAD.[5][6][7] Therefore, it is essential to assess the effect of 2',5'-ddA on cell viability in your specific cell model.
Q4: How can I distinguish between the effects of adenylyl cyclase inhibition and potential off-target effects on cell viability?
This is a critical control in your experiments. A key strategy is to attempt to "rescue" the phenotype by restoring cAMP levels downstream of adenylyl cyclase. This can be achieved by treating cells with a cell-permeable cAMP analog, such as 8-bromo-cAMP or dibutyryl-cAMP, in the presence of this compound. If the observed effect on cell viability is reversed by the cAMP analog, it strongly suggests the effect is due to adenylyl cyclase inhibition. If the viability is not restored, off-target effects may be at play.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected decrease in cell viability after treatment with this compound. | 1. Concentration is too high: The concentration of 2',5'-ddA used may be cytotoxic to your specific cell line. 2. Prolonged incubation time: Long exposure times can lead to cumulative toxic effects. 3. Off-target effects: The observed cytotoxicity may not be related to adenylyl cyclase inhibition. 4. Cell line sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs. | 1. Perform a dose-response and time-course experiment: Determine the optimal concentration and incubation time that effectively inhibits adenylyl cyclase without significantly affecting cell viability. Use a range of concentrations (e.g., 1 µM to 100 µM) and time points (e.g., 6, 12, 24, 48 hours). 2. Include a "cAMP rescue" control: Co-treat cells with 2',5'-ddA and a cell-permeable cAMP analog (e.g., 8-bromo-cAMP). If viability is restored, the effect is likely on-target. 3. Test in parallel with other adenylyl cyclase inhibitors: Use an inhibitor with a different mechanism of action (e.g., SQ 22,536) to see if it phenocopies the effect. 4. Consult literature for your specific cell line: Check for published data on the use of 2',5'-ddA or similar compounds in your cell model. |
| No inhibition of cAMP production observed. | 1. Inadequate concentration: The concentration of 2',5'-ddA may be too low to inhibit adenylyl cyclase in your system. 2. Compound degradation: this compound solutions may be unstable with improper storage. 3. Cell permeability issues: The compound may not be efficiently entering the cells. 4. Assay sensitivity: The method used to measure cAMP may not be sensitive enough to detect changes. | 1. Increase the concentration: Based on your initial dose-response, try higher concentrations. 2. Prepare fresh solutions: this compound solutions should be prepared fresh for each experiment.[1] 3. Confirm cell permeability: While generally cell-permeable, you can verify uptake using radiolabeled 2',5'-ddA if available, or by ensuring your experimental conditions (e.g., serum concentration) do not interfere with uptake. 4. Use a highly sensitive cAMP assay: Consider using a sensitive method such as a competitive ELISA-based kit or a FRET-based biosensor. |
| High variability in cell viability results between experiments. | 1. Inconsistent cell health: Variations in cell passage number, confluency, or overall health can affect their response to treatment. 2. Inaccurate pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 3. Edge effects in multi-well plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell viability. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them at a consistent density. 2. Use serial dilutions: Prepare a series of dilutions from your stock solution to ensure accurate final concentrations. 3. Minimize edge effects: Avoid using the outermost wells of your plates for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| System | Stimulus | IC50 | Reference |
| Detergent solubilized rat brain membranes | - | 3 µM | |
| Purified bovine brain enzyme | - | 45 µM | |
| HEK293 cells | Forskolin | 33 µM | [2][4] |
| Cultured bovine aortic endothelial cells | Forskolin | 540 µM | |
| HEK293 cells | PACAP | ~35 µM | [2] |
| HEK293 cells (Elk-1 transactivation) | Forskolin | 10 µM | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration range of 2',5'-ddA that effectively inhibits adenylyl cyclase activity with minimal impact on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Dose-Response Treatment: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1 µM to 500 µM.
-
Incubation: Treat the cells with the different concentrations of 2',5'-ddA for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Parallel Assays: After incubation, perform two parallel assays on replicate plates:
-
Cell Viability Assay: Use a standard method such as MTT, WST-1, or a luminescent ATP-based assay to assess cell viability.
-
cAMP Measurement: In the other plate, stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM Forskolin) for 15-30 minutes. Then, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
-
Data Analysis: Plot the percentage of cell viability and the percentage of cAMP inhibition against the concentration of 2',5'-ddA. The optimal concentration will be in the range that shows significant cAMP inhibition with minimal effect on cell viability.
Protocol 2: "cAMP Rescue" Control Experiment
Objective: To determine if the observed effects of 2',5'-ddA on cell function (including viability) are specifically due to the inhibition of adenylyl cyclase.
Methodology:
-
Experimental Setup: Set up your experiment with the following treatment groups:
-
Vehicle Control
-
This compound (at the optimal, non-toxic concentration determined in Protocol 1)
-
This compound + a cell-permeable cAMP analog (e.g., 100 µM 8-bromo-cAMP)
-
cAMP analog alone
-
-
Treatment and Incubation: Treat the cells with the respective compounds for the desired experimental duration.
-
Endpoint Measurement: Assess your endpoint of interest (e.g., cell viability, gene expression, protein phosphorylation).
-
Interpretation:
-
If the effect of 2',5'-ddA is reversed or significantly mitigated by the co-treatment with the cAMP analog, it indicates that the effect is mediated by the inhibition of the cAMP pathway.
-
If the cAMP analog does not rescue the effect, it suggests that 2',5'-ddA may be acting through an off-target mechanism.
-
Visualizations
Caption: Signaling pathway of adenylyl cyclase and its inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2',3'-Dideoxyadenosine is selectively toxic for TdT-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deoxyadenosine- and cyclic AMP-induced cell cycle arrest and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in experiments with 2',5'-Dideoxyadenosine.
Welcome to the technical support resource for 2',5'-Dideoxyadenosine (ddA). This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals resolve unexpected experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in your experiments.
Q1: Why am I observing weak or no inhibition of adenylyl cyclase (AC) activity?
Answer:
Failure to observe the expected inhibition of cyclic AMP (cAMP) production can stem from several factors, ranging from the compound's concentration and stability to the specific biological system being used.
Potential Causes & Solutions:
-
Inappropriate Concentration: The effective concentration (IC50) of ddA varies dramatically across different cell types and assay conditions. An IC50 can be as low as 3 µM in solubilized rat brain membranes but as high as 540 µM in cultured bovine aortic endothelial cells.
-
Solution: Perform a dose-response experiment starting from 1 µM and extending to 500 µM or higher to determine the empirical IC50 for your specific system. Refer to the data table below for reported IC50 values.
-
-
Compound Instability: Solutions of ddA are known to be unstable.[1] Using a degraded compound will lead to a significant loss of inhibitory activity.
-
Insufficient Adenylyl Cyclase Activation: If the basal activity of adenylyl cyclase in your system is low, observing inhibition is difficult.
-
Solution: Ensure your assay includes a potent adenylyl cyclase activator like forskolin or a Gs-coupled receptor agonist (e.g., isoproterenol) to induce a robust cAMP signal.[3] This provides a dynamic range to effectively measure inhibition.
-
-
Cell Permeability Issues: While ddA is considered cell-permeable, efficiency can vary between cell lines.[3][4]
-
Solution: Increase the pre-incubation time with ddA before adding the adenylyl cyclase activator to ensure sufficient cellular uptake. A typical pre-incubation is 30 minutes.[2]
-
Q2: My results with ddA are inconsistent between experiments. What could be the cause?
Answer:
High variability is a common challenge and often points to subtle inconsistencies in protocol execution or reagent handling.
Potential Causes & Solutions:
-
Solution Instability: As mentioned, ddA solutions are unstable.[1] Preparing a large batch of solution and using it over several days or weeks is a primary source of variability.
-
Solution: Prepare fresh ddA from solid powder for each independent experiment. This is the most critical step for ensuring reproducibility.
-
-
Inconsistent Cell State: The physiological state of your cells can impact signaling pathways. Cell density, passage number, and serum starvation conditions can all alter G-protein coupling and adenylyl cyclase expression/activity.
-
Solution: Standardize your cell culture protocols. Use cells within a consistent passage number range, plate them at the same density, and apply consistent serum starvation or treatment times.
-
-
Assay Timing: The kinetics of cAMP production and degradation are rapid. Minor variations in incubation times can lead to significant differences in measured cAMP levels.
-
Solution: Use a multichannel pipette and a precise timer for all incubation steps, especially after adding the activator (e.g., forskolin) and the lysis/stop buffer.
-
Q3: I am observing unexpected cell death or morphological changes. Is ddA cytotoxic?
Answer:
While ddA is primarily known as an adenylyl cyclase inhibitor, like many nucleoside analogs, it can have off-target effects or induce cytotoxicity at high concentrations or with prolonged exposure.
Potential Causes & Solutions:
-
High Concentration: Concentrations significantly exceeding the required IC50 for AC inhibition may induce non-specific effects.
-
Solution: First, establish the minimum effective concentration required for AC inhibition in your system via a dose-response curve. Use this concentration for your experiments.
-
-
Off-Target Effects: Although ddA appears more specific for adenylyl cyclase than some other inhibitors like SQ22,536, the existence of high-affinity binding sites not directly correlated with P-site inhibition suggests potential for other interactions.[5][6]
-
Solution: Run parallel control experiments. Include a "no ddA" control and, if possible, a structurally related but inactive analog to confirm that the observed phenotype is due to AC inhibition.
-
-
Cell Viability Assessment: It is crucial to confirm that the observed effects are not secondary to general cytotoxicity.
-
Solution: Perform a standard cell viability assay (e.g., MTT, Trypan Blue exclusion, or PrestoBlue) in parallel with your primary experiment, using the same ddA concentrations and incubation times. See the protocol provided below.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing unexpected experimental outcomes with ddA.
Caption: A flowchart to systematically troubleshoot common issues with ddA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Answer:
This compound is a cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase (AC).[1][2] After entering the cell, it is presumed to be converted to its triphosphate form, which then binds to the "P-site" of the enzyme. This P-site is distinct from the catalytic site where ATP binds. By binding to the P-site, ddA allosterically inhibits the enzyme's ability to convert ATP into cAMP.[7]
Caption: ddA enters the cell and is converted to its active form, which inhibits AC.
Q2: How should I prepare and store ddA?
Answer:
Proper handling and storage are critical for experimental success.
-
Solubility: ddA is soluble in DMSO (up to 20 mg/mL) and PBS (up to 10 mg/mL).[4] For cell-based assays, prepare a concentrated stock in DMSO.
-
Stock Solution Preparation: Create a high-concentration stock (e.g., 10-50 mM) in sterile DMSO. Aliquot this stock into small, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage:
-
Working Solution: Crucially, solutions are unstable. [1] It is strongly recommended to prepare fresh working dilutions from your DMSO stock for every experiment. Do not store aqueous dilutions.
Q3: What is a typical effective concentration for ddA?
Answer:
There is no single "typical" concentration. The IC50 is highly dependent on the biological context. You must determine the optimal concentration for your model system empirically. The table below summarizes reported IC50 values to provide a starting range for your dose-response studies.
| System / Assay Condition | Reported IC50 Value | Reference(s) |
| General (Potent Inhibitor) | 3 µM | [1][2][8] |
| Detergent Solubilized Rat Brain Membranes | 3 µM | |
| Forskolin-induced cAMP Reporter Gene (HEK293 cells) | 33 µM | [3][4] |
| Purified Bovine Brain Enzyme | 45 µM | |
| Forskolin-induced AC Activity (Bovine Aortic Endothelial Cells) | 540 µM |
Q4: How does ddA compare to other common adenylyl cyclase inhibitors?
Answer:
ddA is often compared to another widely used AC inhibitor, SQ22,536. While both inhibit adenylyl cyclase, studies have highlighted differences in specificity. In one study, ddA was shown to be a specific blocker of the AC/cAMP pathway. In contrast, SQ22,536 was found to have additional, off-target inhibitory effects on ERK phosphorylation and neuritogenesis that were independent of its action on adenylyl cyclase.[5] This suggests that for studies focused specifically on the consequences of cAMP reduction, ddA may be a more specific tool.[5]
Experimental Protocols
Protocol 1: Forskolin-Stimulated cAMP Inhibition Assay
This protocol provides a general method to measure the inhibitory effect of ddA on adenylyl cyclase activity in cultured cells.
Materials:
-
Adherent cells cultured in appropriate plates (e.g., 24-well).
-
This compound (ddA) solid.
-
DMSO (sterile).
-
Forskolin solid.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Serum-free cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Commercially available cAMP detection kit (e.g., ELISA, HTRF).
-
Cell lysis buffer compatible with your cAMP kit.
Methodology:
-
Cell Plating: Plate cells at a density that will result in a confluent monolayer (approx. 80-90%) on the day of the experiment.
-
Compound Preparation:
-
Prepare a 50 mM stock solution of ddA in DMSO.
-
Prepare a 10 mM stock solution of Forskolin in DMSO.
-
Prepare a 100 mM stock solution of IBMX in DMSO.
-
-
Cell Treatment:
-
Wash cells once with warm PBS.
-
Add serum-free medium containing a PDE inhibitor (e.g., 100-500 µM IBMX) to each well. Incubate for 20-30 minutes at 37°C. This step prevents the degradation of cAMP.
-
Prepare serial dilutions of ddA in the serum-free medium (containing IBMX).
-
Remove the medium and add the ddA dilutions to the cells. Include a "vehicle control" well containing only DMSO at the same final concentration.
-
Pre-incubate the cells with ddA for 30 minutes at 37°C.[2]
-
-
Adenylyl Cyclase Stimulation:
-
Prepare a working solution of Forskolin (e.g., 10 µM final concentration) in serum-free medium.
-
Add the Forskolin solution to all wells except for the "basal" control wells.
-
Incubate for 15-20 minutes at 37°C.
-
-
cAMP Measurement:
-
Aspirate the medium.
-
Lyse the cells by adding the lysis buffer provided with your cAMP kit.
-
Incubate as recommended by the kit manufacturer (e.g., 10 minutes at room temperature).
-
Measure the intracellular cAMP concentration in the lysates according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data by setting the stimulated control (Forskolin + Vehicle) to 100% activity and the basal control to 0%.
-
Plot the percent inhibition against the log of the ddA concentration and fit the data with a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the potential cytotoxicity of ddA concentrations used in your primary experiments.
Materials:
-
Cells cultured in a 96-well plate.
-
This compound (ddA).
-
Complete culture medium.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Methodology:
-
Cell Plating: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of ddA in complete culture medium at the exact concentrations used in your main experiment.
-
Include a "vehicle control" (DMSO) and an "untreated control".
-
Replace the medium in the wells with the ddA dilutions.
-
Incubate for the same duration as your primary experiment (e.g., 24 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control wells (after subtracting the background absorbance from wells with no cells).
-
A significant decrease in viability at a given ddA concentration indicates cytotoxicity.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of this compound to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylyl Cyclase [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
Potential for resistance to 2',5'-Dideoxyadenosine in long-term studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2',5'-Dideoxyadenosine (ddA) in long-term studies. The information is intended for scientists and drug development professionals investigating the effects of sustained adenylyl cyclase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (ddA)?
A1: this compound is a cell-permeable nucleoside analog that acts as a P-site inhibitor of adenylyl cyclase (AC).[1][2] This inhibition is non-competitive with respect to ATP and leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1]
Q2: Are there documented cases of cellular resistance to ddA in long-term studies?
A2: Currently, there is a lack of specific long-term studies focused on the development of resistance to ddA. However, based on the mechanisms of resistance observed for other nucleoside analogs and the principles of cellular adaptation, several potential resistance mechanisms can be hypothesized.
Q3: What are the potential mechanisms of acquired resistance to ddA?
A3: Based on data from other nucleoside analogs, potential resistance mechanisms to ddA can be categorized into three main areas:
-
Altered Cellular Transport: Changes in the expression or function of nucleoside transporters could limit the intracellular accumulation of ddA. This may involve the downregulation of influx transporters (e.g., Equilibrative Nucleoside Transporters - ENTs, Concentrative Nucleoside Transporters - CNTs) or the upregulation of efflux pumps.
-
Target Modification: While less common for P-site inhibitors, mutations in the P-site of adenylyl cyclase isoforms could potentially reduce the binding affinity of ddA, rendering it less effective.
-
Compensatory Signaling Pathways: Cells may adapt to long-term adenylyl cyclase inhibition by upregulating compensatory signaling pathways to restore downstream signaling. This could involve increasing the expression or activity of more sensitive adenylyl cyclase isoforms, downregulating phosphodiesterases (PDEs) that degrade cAMP, or activating alternative pathways that bypass the need for cAMP.[3][4]
Q4: How can I experimentally induce and confirm resistance to ddA in my cell line?
A4: A standard method for inducing drug resistance in vitro involves continuous exposure of a cell line to gradually increasing concentrations of the drug over a prolonged period. The emergence of a resistant population can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line.
Troubleshooting Guide for Long-Term ddA Experiments
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Decreased efficacy of ddA over time (increasing IC50). | Development of cellular resistance. | 1. Confirm IC50 Shift: Perform a dose-response curve with the treated and parental cell lines to quantify the change in IC50. 2. Investigate Transport: Analyze the expression levels of known nucleoside transporters (ENTs, CNTs) via qPCR or Western blot. 3. Assess cAMP Levels: Measure intracellular cAMP levels in response to ddA and AC activators (e.g., forskolin) in both sensitive and potentially resistant cells. 4. Sequence Adenylyl Cyclase: If feasible, sequence the P-site region of expressed adenylyl cyclase isoforms to check for mutations. |
| High variability in experimental results with ddA. | Inconsistent intracellular concentration of ddA. | 1. Optimize Dosing Schedule: Ensure a consistent dosing schedule to maintain steady-state intracellular concentrations. 2. Check Cell Density: High cell densities can affect drug availability and cellular metabolism. Maintain consistent cell densities across experiments. |
| Unexpected off-target effects observed. | ddA influencing other cellular processes. | 1. Titrate Concentration: Use the lowest effective concentration of ddA to minimize potential off-target effects. 2. Include Rescue Experiments: Attempt to rescue the phenotype by adding cell-permeable cAMP analogs (e.g., 8-Br-cAMP) to confirm the effect is due to cAMP depletion. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values that might be observed in a long-term ddA resistance study.
| Cell Line | Treatment Duration | ddA IC50 (µM) | Fold Resistance |
| Parental Line | 0 weeks | 35 | 1x |
| ddA-Treated | 4 weeks | 75 | 2.1x |
| ddA-Treated | 8 weeks | 150 | 4.3x |
| ddA-Treated | 12 weeks | 320 | 9.1x |
Experimental Protocols
Protocol 1: Induction of ddA Resistance in Cell Culture
-
Initial IC50 Determination: Determine the initial IC50 of ddA for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Treatment: Culture the cells in media containing ddA at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the ddA concentration by 1.5- to 2-fold.
-
Repeat Cycles: Continue this cycle of recovery and dose escalation for an extended period (e.g., 3-6 months).
-
Resistance Confirmation: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase (typically >5-fold) indicates the development of resistance.
-
Cryopreservation: Cryopreserve cells at various stages of the resistance induction process for future analysis.
Protocol 2: Measurement of Intracellular cAMP Levels
-
Cell Seeding: Seed both parental and potentially ddA-resistant cells in 96-well plates at an appropriate density.
-
Pre-treatment with PDE Inhibitor: To prevent cAMP degradation, pre-treat cells with a broad-spectrum phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.
-
ddA Treatment: Treat the cells with varying concentrations of ddA for a specified time (e.g., 15-30 minutes).
-
Adenylyl Cyclase Stimulation: Stimulate the cells with an adenylyl cyclase activator such as forskolin.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot cAMP concentration against the ddA concentration to determine the inhibitory effect of ddA in both cell lines.
Visualizations
Caption: Mechanisms of ddA action and potential routes of resistance.
Caption: Experimental workflow for developing ddA-resistant cell lines.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gαs, adenylyl cyclase, and their relationship to the diagnosis and treatment of depression [frontiersin.org]
Technical Support Center: Minimizing Experimental Variability with 2',5'-Dideoxyadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2',5'-Dideoxyadenosine (ddA) to minimize variability in their experiments. By inhibiting basal adenylyl cyclase activity, ddA helps establish a low and stable intracellular cyclic AMP (cAMP) baseline, leading to more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ddA) and how does it work?
A1: this compound is a cell-permeable nucleoside analog that acts as a non-competitive inhibitor of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[1][2] It binds to the "P-site" of the enzyme, which is distinct from the catalytic site, thereby preventing the synthesis of cAMP.[1][2] This inhibition of basal adenylyl cyclase activity helps in establishing a consistently low level of intracellular cAMP, which is crucial for reducing baseline variability in experiments studying cAMP signaling pathways.
Q2: Why should I use ddA to minimize experimental variability?
A2: Basal adenylyl cyclase activity can fluctuate due to various factors, including cell passage number, confluency, and media conditions, leading to high variability in intracellular cAMP levels.[3] This can mask the true effects of your experimental compounds. By inhibiting this basal activity with ddA, you can create a more stable and reproducible low-cAMP environment, thereby enhancing the signal-to-noise ratio of your assay and ensuring that observed changes in cAMP are a direct result of your experimental treatment.
Q3: What is the optimal concentration and incubation time for ddA?
A3: The optimal concentration and incubation time for ddA are cell-type and experiment-dependent. However, a good starting point for many cell lines is a concentration range of 10-100 µM.[1] Pre-incubation for 30-60 minutes prior to the addition of your test compound is often sufficient to inhibit basal adenylyl cyclase activity. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q4: Is ddA specific to adenylyl cyclase? Are there any off-target effects?
A4: While ddA is a widely used adenylyl cyclase inhibitor, studies have shown that it can have off-target effects. High-affinity binding sites for ddA, other than adenylyl cyclase, have been identified in brain membranes, which could lead to non-specific effects.[4] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects. These may include using a structurally different adenylyl cyclase inhibitor or performing rescue experiments.
Q5: How should I prepare and store ddA?
A5: this compound is typically a solid that can be dissolved in DMSO to create a stock solution.[2] It is recommended to prepare fresh solutions for each experiment, as solutions can be unstable.[2] For short-term storage, aliquots of the stock solution can be stored at -20°C. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guides
High Background or Variability in Basal cAMP Levels
| Problem | Possible Cause | Solution |
| High and variable basal cAMP levels in untreated control wells. | - High intrinsic adenylyl cyclase activity in the cell line. - Fluctuation in cell health, confluency, or passage number.[3] - Presence of stimulants in the serum or media. | - Pre-treat cells with an optimized concentration of this compound (e.g., 10-100 µM) for 30-60 minutes to inhibit basal adenylyl cyclase activity. - Standardize cell culture conditions, including seeding density, passage number, and growth phase.[3] - Serum-starve cells for a few hours before the experiment to reduce the influence of serum components. |
| Inconsistent inhibition of basal cAMP levels with ddA. | - Suboptimal concentration or incubation time of ddA. - Cell density is too high or too low. - Inconsistent cell washing steps. | - Perform a dose-response and time-course experiment to determine the optimal ddA concentration and incubation time for your cell type. - Optimize cell seeding density to ensure a consistent response. - Ensure thorough and consistent washing of cells to remove any residual media components that might interfere with the assay. |
| Unexpected increase in cAMP levels after ddA treatment. | - Potential off-target effects of ddA at high concentrations.[4] - Contamination of reagents or cell culture. | - Titrate ddA to the lowest effective concentration. - Include a control with a different adenylyl cyclase inhibitor to confirm the effect is specific. - Perform routine checks for mycoplasma and other microbial contamination.[3] |
Poor Assay Performance
| Problem | Possible Cause | Solution |
| Low signal-to-noise ratio in the cAMP assay. | - High background cAMP levels. - Insufficient stimulation by the agonist. - Rapid degradation of cAMP by phosphodiesterases (PDEs). | - Use ddA to lower the basal cAMP levels. - Optimize the concentration of your stimulating agonist. - Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.[5] |
| Inconsistent results between experiments. | - Variability in cell culture conditions.[3] - Inconsistent reagent preparation. - Assay drift over time. | - Strictly adhere to standardized cell culture protocols.[3] - Prepare fresh reagents for each experiment and use consistent pipetting techniques. - Include positive and negative controls on every plate to monitor assay performance and normalize data. |
Data Presentation
Table 1: Reported IC₅₀ Values of this compound for Adenylyl Cyclase Inhibition
| Cell/Tissue Type | Assay Condition | IC₅₀ Value | Reference |
| HEK293 cells | Forskolin-induced CRE reporter gene activation | 33 µM | [1] |
| HEK293 cells | PACAP-induced reporter gene activation | ~35 µM | [1] |
| Primary hippocampal neurons | Carbachol-induced effects | 10 µM | |
| Detergent-solubilized rat brain membranes | - | 3 µM | [2] |
Table 2: General Recommendations for this compound Usage
| Parameter | Recommendation | Notes |
| Working Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type. |
| Pre-incubation Time | 30 - 60 minutes | Sufficient to inhibit basal adenylyl cyclase activity before adding stimulants. |
| Solvent | DMSO | Prepare a concentrated stock solution and dilute to the final working concentration in culture medium. |
| Storage | -20°C (aliquots) | Prepare fresh working solutions. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Basal cAMP Inhibition
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Serum Starvation (Optional): If necessary, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
ddA Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) in assay buffer. Remove the medium from the cells and add the different concentrations of ddA. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the ddA concentration to determine the IC₅₀ for basal adenylyl cyclase inhibition. The optimal concentration for minimizing variability will typically be at or slightly above the IC₅₀ value, where a stable low level of cAMP is achieved.
Protocol 2: General Workflow for an Experiment Using this compound to Reduce Variability
-
Cell Preparation: Culture and seed cells as per your standard protocol.
-
Pre-treatment with ddA: Pre-incubate the cells with the predetermined optimal concentration of this compound for the optimal duration.
-
Experimental Treatment: Add your test compounds (agonists or antagonists) to the ddA-pre-treated cells. Include appropriate controls (vehicle, ddA alone, agonist alone).
-
Incubation: Incubate for the desired period for your experimental treatment to take effect.
-
cAMP Measurement: Terminate the experiment, lyse the cells, and measure cAMP levels.
-
Data Analysis: Analyze your data, comparing the effects of your test compounds in the presence of a stabilized low cAMP baseline.
Visualizations
Caption: Signaling pathway of cAMP production and its inhibition by this compound.
Caption: General experimental workflow for using ddA to minimize variability.
References
- 1. Adherent and Suspension Cell Culture - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In vitro cell culture techniques: Adherent culture Vs. Suspension culture – faCellitate [facellitate.com]
- 3. cAMP signaling in subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Adenylyl Cyclase Inhibitors: 2',5'-Dideoxyadenosine vs. SQ22,536
In the intricate world of cyclic AMP (cAMP) signaling research, the selection of an appropriate adenylyl cyclase (AC) inhibitor is paramount for elucidating cellular pathways and validating potential drug targets. Among the arsenal of available tools, 2',5'-Dideoxyadenosine (ddA) and SQ22,536 have emerged as widely utilized cell-permeable inhibitors. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals the critical data and experimental context needed to make an informed decision for their cAMP inhibition studies.
Mechanism of Action and Potency
Both this compound and SQ22,536 function as inhibitors of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. However, their precise mechanisms and potencies can vary depending on the experimental context.
This compound (ddA) is a nucleoside analog that acts as a potent, non-competitive inhibitor of adenylyl cyclase by binding to the P-site of the enzyme.[1][2][3][4][5][6] This interaction is independent of the catalytic site where ATP binds.
SQ22,536 , with the chemical name 9-(tetrahydrofuryl)-adenine, is also a well-established adenylyl cyclase inhibitor.[7][8][9] Studies have shown it to be an effective and potent inhibitor in various cell-based assays.[7][8]
The inhibitory potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which can differ based on the cell type, the specific adenylyl cyclase isoform, and the method used to stimulate cAMP production.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported IC50 values for this compound and SQ22,536 from various experimental systems. This data highlights the context-dependent nature of their inhibitory activity.
| Compound | Assay System | Stimulus | IC50 Value | Reference |
| This compound | Detergent solubilized rat brain membranes | - | 3 µM | |
| Purified bovine brain enzyme | - | 45 µM | ||
| HEK293 cells (CRE reporter gene) | Forskolin | 33 µM | [5] | |
| HEK293 cells (CRE reporter gene) | PACAP-38 | ~35 µM | [5] | |
| NS-1 cells (Elk-1 transactivation) | Forskolin | 10 µM | [5] | |
| SQ22,536 | - | - | 1.4 µM | [9] |
| HEK293 cells (CRE reporter gene) | PACAP-38 | ~5 µM | [10] | |
| HEK293 cells (CRE reporter gene) | Forskolin | 5 µM | [10] | |
| NS-1 cells (Elk-1 activation) | Forskolin | 10 µM | [7][10] | |
| NS-1 cells (Elk-1 activation) | 8-Br-cAMP | 170 µM | [7][10] | |
| Recombinant AC5 | - | 2 µM | [10] | |
| Recombinant AC6 | - | 360 µM | [10] | |
| Catfish hepatocyte cell membranes | Catecholamine | 0.08-1.45 mM | ||
| Rat hepatocyte cell membranes | Catecholamine | 0.08-0.27 mM |
Specificity and Off-Target Effects: A Critical Distinction
A crucial point of differentiation between the two inhibitors lies in their specificity. While both effectively reduce cAMP levels by targeting adenylyl cyclase, SQ22,536 has been demonstrated to possess at least one significant off-target effect.
Research has revealed that SQ22,536 , in addition to inhibiting adenylyl cyclase, also acts as an inhibitor of the newly described neuritogenic cAMP sensor (NCS).[7][8] This means that SQ22,536 can block downstream effects of cAMP that are independent of PKA and Epac, such as ERK phosphorylation and neuritogenesis, even when cAMP levels are artificially raised using analogs like 8-Br-cAMP.[7][8]
In contrast, This compound does not appear to share this off-target activity. Studies have shown that ddA does not inhibit the effects of cAMP analogs on ERK phosphorylation, indicating its action is more specifically confined to the level of adenylyl cyclase.[7][8] This makes ddA a more suitable choice when the goal is to specifically probe the consequences of adenylyl cyclase inhibition without confounding effects on downstream cAMP sensors.
Signaling Pathway Overview
The following diagram illustrates the canonical cAMP signaling pathway and the points of inhibition for both this compound and SQ22,536, as well as the off-target action of SQ22,536.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Adenylyl cyclase | AChR | TargetMol [targetmol.com]
- 4. This compound | Adenylyl Cyclase Inhibitor | AmBeed.com [ambeed.com]
- 5. apexbt.com [apexbt.com]
- 6. Compound this compound - Chemdiv [chemdiv.com]
- 7. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Validating the Inhibitory Effect of 2',5'-Dideoxyadenosine on cAMP Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2',5'-Dideoxyadenosine (ddAdo), a well-established adenylyl cyclase inhibitor, with other commonly used alternatives. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate inhibitor for their studies and to provide a framework for validating its effects on cyclic AMP (cAMP) production.
Introduction to cAMP Signaling and its Inhibition
Cyclic AMP is a ubiquitous second messenger that plays a crucial role in numerous physiological processes by mediating the downstream effects of various hormones and neurotransmitters.[1][2] The production of cAMP is catalyzed by the enzyme adenylyl cyclase (AC).[1] The cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate or inhibit adenylyl cyclase.[1][3] The resulting changes in intracellular cAMP levels modulate the activity of downstream effectors, primarily Protein Kinase A (PKA), Exchange Proteins Directly Activated by cAMP (EPAC), and cyclic nucleotide-gated ion channels.[2][4] Given its central role in signal transduction, the pharmacological inhibition of adenylyl cyclase is a critical tool for dissecting cAMP-mediated signaling pathways and represents a potential therapeutic strategy for various diseases.
This compound is a nucleoside analog that acts as a cell-permeable, P-site inhibitor of adenylyl cyclase.[5] It is widely used to decrease intracellular cAMP levels and study the consequences of this reduction. This guide will compare the efficacy and selectivity of ddAdo with other adenylyl cyclase inhibitors, providing a clear basis for experimental design and data interpretation.
Comparative Analysis of Adenylyl Cyclase Inhibitors
The selection of an appropriate adenylyl cyclase inhibitor is critical and depends on the specific experimental context, including the cell type and the adenylyl cyclase isoforms expressed. This section provides a quantitative comparison of this compound with other commonly used inhibitors.
| Inhibitor | Target(s) | IC50 Value | Cell Type / Conditions | Reference(s) |
| This compound (ddAdo) | Transmembrane Adenylyl Cyclases (tmACs) | 33 µM | HEK293 cells (forskolin-induced CRE reporter activation) | [5] |
| ~35 µM | HEK293 cells (PACAP-induced reporter gene activation) | [5] | ||
| 10 µM | HEK293 cells (forskolin-induced Elk-1 transactivation) | [5] | ||
| Specific for tmACs over soluble AC (sAC) | - | Cellular systems | [6] | |
| SQ22,536 | Adenylyl Cyclases (potent inhibitor) | - | HEK293 cells (cAMP response element reporter gene) | [7][8] |
| High potency for AC5 and AC6 | - | - | [9] | |
| Has off-target effects on the neuritogenic cAMP sensor (NCS) | - | Neuroscreen-1 (NS-1) cells | [7][8] | |
| MDL-12,330A | Adenylyl Cyclase | 240 µM | Purified rat sACt activity | [6] |
| Ineffective in some cellular assays | - | HEK293 cells (cAMP response element reporter gene) | [7][8] | |
| ST034307 | Selective for Adenylyl Cyclase 1 (AC1) | 0.35 µM | HEK cells stably expressing AC1 (A23187-stimulated cAMP accumulation) | [10] |
| Selective for AC1 over all other membrane-bound AC isoforms | - | - | [10] | |
| KH7 | Soluble Adenylyl Cyclase (sAC) | 3-10 µM | Recombinant purified human sACt protein and heterologously expressed sACt in cellular assays | [11] |
| Inert towards transmembrane adenylyl cyclases (tmACs) up to 300 µM | - | In vitro and in whole cells |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The cAMP signaling pathway, illustrating the inhibitory action of this compound.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. researchgate.net [researchgate.net]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
2',5'-Dideoxyadenosine: A Comparative Analysis of its Interaction with Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular interactions of 2',5'-Dideoxyadenosine (ddA), a well-established inhibitor of adenylyl cyclase (AC). While its primary activity is well-characterized, this document also addresses the current landscape of knowledge regarding its cross-reactivity with other potential cellular targets. The information is intended to aid researchers in interpreting experimental results and to guide future studies into the selectivity of this widely used biochemical tool.
Primary Target: Adenylyl Cyclase
This compound is a cell-permeable nucleoside analog that functions as a potent, non-competitive inhibitor of adenylyl cyclase[1]. It binds to a regulatory site on the enzyme known as the "P-site," which is distinct from the ATP substrate-binding site[2][3][4][5][6]. This interaction allosterically inhibits the enzyme's catalytic activity, leading to a reduction in intracellular cyclic AMP (cAMP) levels.
The inhibitory potency of ddA and its metabolites varies depending on the specific adenylyl cyclase isoform, the tissue, and the experimental conditions. The triphosphate form, in particular, has been shown to be a highly potent inhibitor.
Quantitative Inhibition Data for Adenylyl Cyclase
| Compound/Metabolite | Target Enzyme | Tissue/System | IC50 Value | Citation(s) |
| This compound (ddA) | Adenylyl Cyclase | Detergent solubilized rat brain membranes | 3 µM | |
| This compound (ddA) | Adenylyl Cyclase | Purified bovine brain enzyme | 45 µM | |
| This compound (ddA) | Adenylyl Cyclase | Forskolin-activated in HEK293 cells | 33 µM | [7][8] |
| This compound (ddA) | Adenylyl Cyclase | Forskolin-induced Elk-1 transactivation | 10 µM | [7] |
| 2',5'-dideoxy-3'-ATP | Adenylyl Cyclase | Brain | ~40 nM |
Downstream Signaling Effects of Adenylyl Cyclase Inhibition
The primary consequence of adenylyl cyclase inhibition by ddA is the suppression of intracellular cAMP production. This has cascading effects on numerous downstream signaling pathways that are regulated by cAMP-dependent protein kinase (PKA). For instance, treatment of primary hippocampal neurons with ddA has been shown to block the phosphorylation of the glutamate receptor subunit GluA1 and the serine/threonine kinase Akt[1].
Figure 1. Signaling pathway showing inhibition of Adenylyl Cyclase by this compound.
Cross-Reactivity with Other Cellular Targets: An Evidence Gap
A critical aspect for researchers using chemical probes is understanding their selectivity. While ddA is widely used as an AC inhibitor, the publicly available scientific literature lacks comprehensive screening data regarding its cross-reactivity with other cellular targets.
Studies using radiolabeled [3H]this compound on brain membranes have indicated the presence of high-affinity binding sites that do not correlate well with the potencies of various adenosine analogs to inhibit adenylyl cyclase[9]. This suggests that ddA may bind to other proteins besides AC. However, the identities of these potential off-targets have not been elucidated, and no quantitative data (e.g., IC50 or Ki values) for ddA against other enzyme classes, such as kinases or polymerases, are readily available in the reviewed literature.
Therefore, a direct comparison of ddA's potency against adenylyl cyclase versus other cellular targets cannot be provided at this time due to a lack of published experimental data.
Researchers should exercise caution and consider the possibility of off-target effects when interpreting data from experiments using this compound, particularly at higher concentrations.
Experimental Protocols
Adenylyl Cyclase Activity Assay (Membrane Preparation)
This protocol is a generalized method for measuring adenylyl cyclase activity in cell membranes and assessing its inhibition by compounds like ddA.
1. Membrane Preparation:
-
Harvest cells (e.g., HEK293 cells expressing a specific AC isoform) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, with protease inhibitors).
-
Allow cells to swell on ice and then homogenize using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed (e.g., 500 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the Bradford assay.
2. Adenylyl Cyclase Assay:
-
Prepare a reaction mix containing assay buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.1 mM EDTA), an ATP regenerating system (e.g., creatine kinase and creatine phosphate), a phosphodiesterase inhibitor (e.g., IBMX), and the desired concentration of MgCl2 or MnCl2.
-
Add the desired activators of AC, such as Forskolin or a G-protein activator like Gαs.
-
In separate tubes, pre-incubate the prepared membranes with either vehicle (e.g., DMSO) or varying concentrations of this compound.
-
Initiate the reaction by adding ATP, typically including a tracer amount of [α-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA, 1% SDS).
-
Separate the product, [³²P]cAMP, from the substrate, [α-³²P]ATP, using sequential column chromatography over Dowex and alumina columns.
-
Quantify the amount of [³²P]cAMP produced using liquid scintillation counting.
-
Calculate the percentage of inhibition at each ddA concentration relative to the vehicle control and determine the IC50 value.
Figure 2. Workflow for an adenylyl cyclase biochemical assay.
Intracellular cAMP Measurement
This protocol outlines a common method to assess the effect of ddA on cAMP levels in intact cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) in a multi-well plate and grow to the desired confluency.
-
Wash the cells with serum-free media.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) for 10-15 minutes to induce cAMP production.
2. Cell Lysis and cAMP Detection:
-
Remove the media and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based kits).
-
Follow the manufacturer's instructions for the specific kit. This typically involves adding detection reagents (e.g., a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer) to the cell lysate.
-
Incubate the plate to allow for the competitive binding reaction to reach equilibrium.
3. Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the assay technology (e.g., a time-resolved fluorescence reader for HTRF).
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the cell lysates based on the standard curve.
-
Determine the inhibitory effect of ddA on stimulated cAMP production and calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarworks.umt.edu [scholarworks.umt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Molecular basis for P-site inhibition of adenylyl cyclase. | Semantic Scholar [semanticscholar.org]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Binding of this compound to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Duality of 2',5'-Dideoxyadenosine: A Comparative Guide to its In Vivo and In Vitro Effects
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. 2',5'-Dideoxyadenosine (ddA), a well-established P-site inhibitor of adenylyl cyclase, presents a compelling case for a detailed comparative analysis of its effects within controlled laboratory settings versus complex biological systems. This guide provides an objective comparison of the in vivo and in vitro activities of ddA, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
At a Glance: Key Differences in Observed Effects
The primary action of this compound, both in vitro and in vivo, is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. However, the manifestation of this core mechanism and its ultimate physiological consequences can differ significantly between cellular assays and whole-organism studies. In vitro studies typically highlight the direct inhibitory potency of ddA on adenylyl cyclase in various cell lines, whereas in vivo investigations reveal a broader spectrum of physiological responses, including antiadrenergic, diuretic, and natriuretic effects.
Quantitative Comparison of this compound Efficacy
To facilitate a clear comparison, the following tables summarize the quantitative data on the inhibitory effects of this compound in both in vitro and in vivo settings.
Table 1: In Vitro Inhibitory Potency of this compound on Adenylyl Cyclase
| Cell Line/Tissue Preparation | Experimental Context | IC50 Value | Reference |
| HEK293 Cells | Forskolin-stimulated cAMP production | 33 µM | [1] |
| Detergent-solubilized rat brain membranes | Basal adenylyl cyclase activity | 3 µM | [2] |
| Purified bovine brain enzyme | Basal adenylyl cyclase activity | 45 µM | [2] |
| Cultured bovine aortic endothelial cells | Forskolin-induced adenylyl cyclase activation | 540 µM | [2] |
Table 2: Quantitative In Vivo Effects of this compound
| Animal Model | Dosage and Administration | Observed Effect | Quantitative Change | Reference |
| Rat | Not Specified | Diuretic and Natriuretic Effects | Specific quantitative data on urine output and sodium excretion are not readily available in the searched literature. | |
| Rat | Not Specified | Antiadrenergic action in the heart | Specific quantitative data on heart rate or blood pressure changes are not readily available in the searched literature. |
Delving into the Mechanism: Signaling Pathways
This compound exerts its effects by inhibiting adenylyl cyclase, a key enzyme in cellular signaling. This inhibition reduces the intracellular concentration of the second messenger cAMP. The downstream consequences of this reduction are mediated by two primary pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.
The reduction in cAMP levels due to ddA leads to decreased activation of both PKA and Epac, impacting a multitude of cellular processes including gene expression, metabolism, and cell proliferation.
The PKA Signaling Pathway
The Epac Signaling Pathway
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed experimental protocols for assessing the effects of this compound are provided below.
In Vitro Adenylyl Cyclase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of ddA in a cell-based assay.
In Vivo Assessment of Diuretic Effects in Rats
This protocol provides a general framework for evaluating the in vivo effects of ddA on renal function in a rat model.
References
Potency Showdown: 2',5'-dideoxy-2-fluoroadenosine Emerges as a More Potent Inhibitor of Adenylyl Cyclase Compared to its Non-Fluorinated Counterpart
For researchers and drug development professionals in the field of signal transduction, the search for potent and selective inhibitors of adenylyl cyclase (AC) is of paramount importance. This enzyme plays a crucial role in the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. This guide provides a head-to-head comparison of two P-site inhibitors of adenylyl cyclase: 2',5'-dideoxy-2-fluoroadenosine and its parent compound, 2',5'-dideoxyadenosine, highlighting the superior potency of the fluorinated analog.
A key study has demonstrated that the introduction of a fluorine atom at the 2'-position of the adenine nucleoside significantly enhances its inhibitory activity. Specifically, the β-anomer of 2',5'-dideoxy-2-fluoroadenosine has been reported to be three times more potent than β-2',5'-dideoxyadenosine in inhibiting adenylyl cyclase.[1] This increased potency makes the fluorinated compound a more attractive candidate for researchers looking to modulate cAMP signaling with greater efficacy.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). While the IC50 for this compound can vary depending on the experimental conditions, a range of values has been reported in the literature. Based on the reported 3-fold increase in potency, an estimated IC50 for β-2',5'-dideoxy-2-fluoroadenosine can be derived.
| Compound | Reported IC50 for this compound | Estimated IC50 for β-2',5'-dideoxy-2-fluoroadenosine |
| This compound | 3 µM, 33 µM | ~1 µM, ~11 µM |
| β-2',5'-dideoxy-2-fluoroadenosine | (Calculated based on 3-fold higher potency) |
Note: The IC50 values for this compound are cited from multiple sources under different experimental setups, leading to the observed range. The estimated IC50 for the fluorinated analog is provided for comparative purposes.
Mechanism of Action: P-Site Inhibition of Adenylyl Cyclase
Both this compound and its 2'-fluoro derivative act as P-site inhibitors of adenylyl cyclase. The P-site is a regulatory site on the enzyme, distinct from the catalytic site, which binds purine nucleosides and nucleotides, leading to non-competitive or uncompetitive inhibition of enzyme activity. This mechanism of action is crucial for understanding how these compounds modulate cAMP signaling.
Caption: P-site inhibition of adenylyl cyclase.
Experimental Protocols
To aid researchers in their own investigations, a detailed methodology for a key experiment to determine the inhibitory potency of these compounds is provided below.
In Vitro Adenylyl Cyclase Inhibition Assay
This protocol describes a biochemical assay to measure the inhibition of adenylyl cyclase activity using purified enzyme preparations.
Materials:
-
Purified adenylyl cyclase (e.g., from rat brain membranes)
-
[α-³²P]ATP (radiolabeled substrate)
-
This compound
-
β-2',5'-dideoxy-2-fluoroadenosine
-
Forskolin (an adenylyl cyclase activator)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM cAMP, and a regenerating system like creatine kinase and creatine phosphate)
-
Dowex and alumina columns for separating [³²P]cAMP
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction tubes containing the assay buffer, a fixed concentration of forskolin to stimulate AC activity, and varying concentrations of the inhibitor (this compound or β-2',5'-dideoxy-2-fluoroadenosine).
-
Enzyme Addition: Add the purified adenylyl cyclase preparation to each tube to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.
-
Quantification: Measure the amount of [³²P]cAMP produced using a scintillation counter.
-
Data Analysis: Plot the percentage of adenylyl cyclase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Caption: Workflow for in vitro adenylyl cyclase inhibition assay.
References
2',5'-Dideoxyadenosine: A Comparative Analysis of its P-site Binding and a Clarification of its Molecular Target
This guide provides a comprehensive comparison of 2',5'-Dideoxyadenosine and its widely recognized role as a P-site inhibitor of adenylyl cyclase, juxtaposed with classical inhibitors of the ribosomal P-site. Experimental data and methodologies are presented to clarify the distinct mechanisms of action and to provide researchers, scientists, and drug development professionals with a clear understanding of the specific binding characteristics of this compound. It is critical to note that the "P-site" targeted by this compound is a regulatory site on adenylyl cyclase, not the peptidyl (P) site of the ribosome involved in protein synthesis.
Comparative Data of P-Site Inhibitors
The following table summarizes the key characteristics of this compound and a well-established ribosomal P-site binder, Puromycin. The data highlights their distinct molecular targets and mechanisms of action.
| Feature | This compound | Puromycin |
| Molecular Target | Adenylyl Cyclase | Ribosome (specifically the A-site, mimicking a tRNA) |
| Binding Site | "P-site" (a purine-specific inhibitory site) on the catalytic subunit of adenylyl cyclase | Enters the A-site of the ribosome, but interacts with the peptidyl-tRNA in the P-site |
| Mechanism of Action | Non-competitive inhibition of adenylyl cyclase, leading to reduced cAMP production.[1] | Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature termination of translation.[2][3] |
| Reported IC50 | ~3 µM for adenylyl cyclase inhibition.[1] | Varies depending on the system, but effective in micromolar concentrations. |
| Cellular Effect | Inhibition of cAMP-mediated signaling pathways.[4] | Inhibition of protein synthesis in both prokaryotes and eukaryotes.[5] |
| Primary Research Use | Studying cAMP signaling, as a cell-permeable adenylyl cyclase inhibitor.[6] | Selection agent in cell culture, studying translation, and in techniques like mRNA display.[3][7] |
Experimental Protocols
Adenylyl Cyclase Activity Assay
Objective: To determine the inhibitory effect of this compound on adenylyl cyclase activity.
Principle: This assay measures the conversion of ATP to cyclic AMP (cAMP) by adenylyl cyclase. The amount of cAMP produced is quantified, typically using a competitive immunoassay (e.g., ELISA) or by radiolabeling.
Materials:
-
Cell membranes or purified adenylyl cyclase
-
Assay buffer (e.g., Tris-HCl with MgCl2 and other cofactors)
-
ATP (substrate)
-
Forskolin (an adenylyl cyclase activator, used to stimulate activity)
-
This compound (test inhibitor)
-
cAMP standard
-
cAMP detection kit (e.g., ELISA-based)
-
Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, phosphodiesterase inhibitor, and the adenylyl cyclase preparation.
-
Add varying concentrations of this compound to the reaction mixtures.
-
To stimulate the enzyme, add a fixed concentration of forskolin.
-
Initiate the enzymatic reaction by adding a defined concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).
-
Stop the reaction, for example, by adding a stop solution or by heat inactivation.
-
Quantify the amount of cAMP produced in each sample using a cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage of adenylyl cyclase inhibition against the concentration of this compound to determine the IC50 value.
Puromycin Assay for Ribosomal P-site Interaction
Objective: To confirm the premature termination of translation by puromycin, demonstrating its interaction at the ribosomal A- and P-sites.
Principle: This assay, often conducted as a "SUnSET" (Surface Sensing of Translation) assay, uses an anti-puromycin antibody to detect puromycin that has been incorporated into nascent polypeptide chains. This incorporation only occurs when the ribosomal P-site is occupied by a peptidyl-tRNA and the A-site is accessible to puromycin.
Materials:
-
Cultured cells
-
Cell culture medium
-
Puromycin solution
-
Protein synthesis inhibitor (e.g., cycloheximide, as a negative control)
-
Lysis buffer
-
SDS-PAGE reagents
-
Western blotting apparatus and reagents
-
Anti-puromycin primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with a low concentration of puromycin for a short period (e.g., 1-10 µg/mL for 10 minutes). For a negative control, pre-treat cells with a translation inhibitor like cycloheximide before adding puromycin.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate it with an anti-puromycin primary antibody.
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detect the puromycylated proteins using a chemiluminescent substrate. A strong signal across a range of molecular weights indicates active translation and puromycin incorporation, confirming its mechanism of action. The signal should be absent or significantly reduced in the negative control.
Visualizing the Mechanisms of Action
This compound Inhibition of Adenylyl Cyclase
References
- 1. apexbt.com [apexbt.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of cellular adenosine triphosphate levels in PC12 cells by 2,5-dideoxyadenosine, a P-site inhibitor of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. scbt.com [scbt.com]
- 7. Puromycin - Wikipedia [en.wikipedia.org]
Evaluating the Specificity of 2',5'-Dideoxyadenosine as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. 2',5'-Dideoxyadenosine (ddA), a widely utilized adenylyl cyclase (AC) inhibitor, serves as a critical tool in dissecting the complexities of cyclic AMP (cAMP)-mediated signaling. This guide provides an objective comparison of ddA's performance against other common AC inhibitors, supported by experimental data, to aid in the selection of the most appropriate research tool.
Mechanism of Action of this compound
This compound is a cell-permeable nucleoside analog that functions as a non-competitive inhibitor of adenylyl cyclase. It exerts its inhibitory effect by binding to the P-site of the enzyme, a regulatory site distinct from the catalytic ATP-binding site. This interaction stabilizes a transition state of the enzyme, thereby impeding the conversion of ATP to cAMP. The IC50 of ddA for adenylyl cyclase has been reported to be in the low micromolar range, though this can vary depending on the tissue and specific isoform of the enzyme being studied.[1][2]
Comparative Analysis of Adenylyl Cyclase Inhibitors
The specificity of any pharmacological inhibitor is a critical consideration for the accurate interpretation of experimental results. Here, we compare the performance of this compound with two other commonly used adenylyl cyclase inhibitors: SQ22,536 and MDL-12,330A.
Potency and Isoform Selectivity
The mammalian adenylyl cyclase family consists of nine membrane-bound isoforms (AC1-9) and one soluble isoform (sAC). The potency and selectivity of inhibitors can vary significantly across these isoforms.
| Inhibitor | Target | IC50 | Cell/Tissue Type | Reference |
| This compound (ddA) | Adenylyl Cyclase | ~3 µM | Detergent solubilized rat brain membranes | |
| Adenylyl Cyclase | ~33 µM | HEK293 cells (forskolin-induced) | [3][4] | |
| Adenylyl Cyclase | ~35 µM | HEK293 cells (PACAP-induced) | [4] | |
| Adenylyl Cyclase | ~45 µM | Purified bovine brain enzyme | ||
| Adenylyl Cyclase | ~540 µM | Cultured bovine aortic endothelial cells (forskolin-induced) | ||
| SQ22,536 | Adenylyl Cyclase | ~1.4 µM | - | |
| AC5 | ~2 µM | Recombinant | [3][5] | |
| Adenylyl Cyclase | ~5 µM | HEK293 cells (forskolin-induced) | [3][5] | |
| AC1 | 10-15 fold less potent than AC5/6 | Recombinant | [6] | |
| AC6 | ~360 µM | Recombinant | [3][5] | |
| MDL-12,330A | Adenylyl Cyclase | Fails to fully inhibit at concentrations up to 500 µM | Cellular systems | [7] |
| ACA, ACB, ACG (Dictyostelium) | 0.3 - 0.9 mM | Lysates | [8] |
Note: IC50 values can vary significantly based on experimental conditions, including the specific adenylyl cyclase isoform, the presence of activators (e.g., forskolin, G-proteins), and the cell or tissue type used.
Off-Target Effects
A crucial aspect of evaluating a research tool is its potential for off-target effects. Both ddA and its alternatives have been reported to interact with other cellular components, which could lead to misinterpretation of experimental data.
This compound (ddA):
-
P2Y Receptors: Some studies suggest that ddA and its derivatives can act as antagonists at certain P2Y purinergic receptors.[9][10][11][12] For instance, N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate, a derivative of ddA, is a competitive antagonist of the P2Y1 receptor.[10] Researchers should be mindful of this potential off-target activity, especially in systems where P2Y receptor signaling is prominent.
-
Adenosine Receptors: While the binding of ddA to adenosine receptors is reportedly weak, its structural similarity to adenosine warrants caution.[13]
-
Other Binding Sites: Studies have shown high-affinity binding sites for [3H]this compound in brain membranes that do not correlate well with P-site inhibition of adenylyl cyclase, suggesting the existence of other, as-yet-unidentified targets.[13]
SQ22,536:
-
Neuronal cAMP Sensor (NCS): SQ22,536 has been shown to inhibit the neuritogenic cAMP sensor (NCS), a downstream effector of cAMP, independently of its action on adenylyl cyclase.[6] This can complicate the interpretation of its effects on neuronal differentiation and other NCS-mediated processes.
-
ERK Activation: An off-target effect on ERK activation that is unrelated to cAMP signaling has been reported for SQ22,536.[7]
MDL-12,330A:
-
Limited Efficacy: A significant drawback of MDL-12,330A is its limited efficacy in intact cells, often failing to completely inhibit adenylyl cyclase activity even at high concentrations.[3][7]
-
Na+,K+-ATPase and Glycine Transport: Off-target effects on the Na+,K+-ATPase and glycine transport have been described for MDL-12,330A.[7]
Experimental Protocols
Accurate and reproducible experimental design is essential for obtaining reliable data. Below are detailed methodologies for key experiments involving adenylyl cyclase inhibition.
Adenylyl Cyclase Activity Assay (General Protocol)
This protocol describes a common method for measuring adenylyl cyclase activity in cell lysates or membrane preparations.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2.5 mM ATP)
-
[α-³²P]ATP
-
Adenylyl cyclase activator (e.g., Forskolin, G-protein activator)
-
Adenylyl cyclase inhibitor (e.g., this compound)
-
Dowex and Alumina columns for cAMP purification
-
Scintillation counter
Procedure:
-
Cell/Membrane Preparation: Prepare cell lysates or membrane fractions from the cells or tissue of interest. Determine the protein concentration of the preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, [α-³²P]ATP, the adenylyl cyclase activator, and the desired concentration of the inhibitor (or vehicle control).
-
Initiate Reaction: Add the cell lysate or membrane preparation to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
-
cAMP Purification: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and Alumina column chromatography.[7]
-
Quantification: Measure the amount of [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min) and determine the inhibitory effect of the compound.
A non-radioactive, fluorometric assay for adenylyl cyclase activity has also been developed as a safer and less time-consuming alternative.[14]
Visualizing the Landscape of Adenylyl Cyclase Signaling and Inhibition
To better understand the intricate relationships within the cAMP signaling pathway and the points of intervention by various inhibitors, the following diagrams have been generated.
Figure 1: Overview of the cAMP signaling pathway and points of inhibition.
Figure 2: Workflow for a radioactive adenylyl cyclase activity assay.
Conclusion
This compound remains a valuable and potent tool for the study of adenylyl cyclase-mediated signaling. Its primary mechanism of action through P-site inhibition is well-characterized. However, researchers must be cognizant of its potential off-target effects, particularly on P2Y receptors, and the variability of its IC50 across different experimental systems.
For studies requiring high specificity, especially in neuronal systems, the off-target effects of SQ22,536 on NCS should be carefully considered. MDL-12,330A, due to its limited efficacy in cellular assays, may not be the optimal choice for many applications.
Ultimately, the selection of an adenylyl cyclase inhibitor should be guided by the specific research question, the experimental system being used, and a thorough understanding of the potential limitations and off-target activities of the chosen compound. Careful experimental design, including appropriate controls and validation experiments, is crucial for the robust interpretation of data obtained using these pharmacological tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive and selective antagonism of P2Y(1) receptors by N-6-methyl 2 '-deoxyadenosine 3 ',5 '-bisphosphate [research.unipg.it]
- 11. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Binding of this compound to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2',5'-Dideoxyadenosine
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2',5'-Dideoxyadenosine, a crucial adenylate cyclase inhibitor. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE): A Cautious Approach
While some safety data sheets (SDS) for this compound indicate that the substance is not classified as hazardous and that no special handling precautions are required, a conservative approach to personal protection is recommended to ensure the highest safety standards in a laboratory setting.[1] One supplier suggests the use of a dust mask, eye protection, and gloves when handling the compound. Therefore, the following personal protective equipment is advised:
-
Respiratory Protection: An N95-rated dust mask is recommended to prevent inhalation of the powder form of the compound.
-
Eye Protection: Chemical safety goggles or glasses should be worn to protect the eyes from any potential splashes or airborne particles.
-
Hand Protection: Nitrile gloves are essential to prevent direct skin contact with the substance.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from accidental contamination.
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Use the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation when working with the solid form of the compound.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place. Recommended storage temperatures can vary, with some suppliers suggesting 2-8°C and others -20°C. Always refer to the manufacturer's specific instructions.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅O₂ | Cayman Chemical, Sigma-Aldrich |
| Molecular Weight | 235.2 g/mol | Cayman Chemical |
| CAS Number | 6698-26-6 | Cayman Chemical, Sigma-Aldrich |
| Purity | ≥98% | Cayman Chemical |
| Solubility (DMSO) | 20 mg/mL | Cayman Chemical |
| Solubility (PBS, pH 7.2) | 10 mg/mL | Cayman Chemical |
| Storage Temperature | 2-8°C or -20°C | Sigma-Aldrich |
Spill Management: A Step-by-Step Protocol
In the event of a spill, a swift and organized response is crucial. The following workflow provides a clear, procedural guide for managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
